JY-XHe-053
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H16FN3O2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 8-ethynyl-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |
InChI |
InChI=1S/C22H16FN3O2/c1-3-14-9-10-18-16(11-14)20(15-7-5-6-8-17(15)23)24-12-19-21(22(27)28-4-2)25-13-26(18)19/h1,5-11,13H,4,12H2,2H3 |
InChI Key |
DANIDPUWXPDMNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CN=C(C3=C(N2C=N1)C=CC(=C3)C#C)C4=CC=CC=C4F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JY-XHe-053 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling JY-XHe-053: A Selective Modulator of α5-Containing GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and biological activity of JY-XHe-053, a potent and selective positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors containing the α5 subunit. This document details its chemical structure, quantitative biological data, and the experimental protocols utilized for its characterization, offering a valuable resource for researchers in neuroscience and drug discovery.
Core Compound Information
This compound, identified by the Chemical Abstracts Service (CAS) number 612526-36-0, is a novel benzodiazepine analogue. Its chemical structure and properties are detailed below.
Chemical Structure:
Systematic (IUPAC) Name: Ethyl 8-ethynyl-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1][2]benzodiazepine-3-carboxylate
Molecular Formula: C₂₂H₁₆FN₃O₂
Molecular Weight: 373.38 g/mol
Quantitative Biological Data
This compound exhibits high affinity and selectivity for GABA-A receptors containing the α5 subunit. The following table summarizes its binding affinities (Ki) for various human GABA-A receptor subtypes expressed in HEK293 cells.
| GABA-A Receptor Subtype | Ki (nM) |
| α1β3γ2 | 22.0 |
| α2β3γ2 | 12.3 |
| α3β3γ2 | 34.9 |
| α5β3γ2 | 0.7 |
Data sourced from competitive binding assays against [³H]Ro 15-1788.
Signaling Pathway and Mechanism of Action
This compound acts as a positive allosteric modulator at the benzodiazepine binding site of the GABA-A receptor. Its high selectivity for the α5 subunit, which is predominantly expressed in the hippocampus, suggests a significant role in modulating cognitive processes.
Upon binding, this compound enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation leads to an increased influx of chloride ions (Cl⁻) into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability. The signaling cascade initiated by the activation of α5-containing GABA-A receptors is multifaceted and can influence synaptic plasticity and network activity.
Caption: Signaling pathway of this compound at the α5-containing GABA-A receptor.
Experimental Protocols
The characterization of this compound involves a series of in vitro and in vivo assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of this compound for different GABA-A receptor subtypes.
Caption: Workflow for the radioligand binding assay.
Detailed Steps:
-
Membrane Preparation:
-
Culture HEK293 cells stably transfected with the desired human GABA-A receptor subunit combination (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).
-
Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet three times by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a constant concentration of the radioligand (e.g., 1 nM [³H]Ro 15-1788), and a range of concentrations of this compound.
-
For total binding, omit the competitor compound. For non-specific binding, include a high concentration of a non-radiolabeled competitor (e.g., 10 µM Diazepam).
-
Incubate the plate at 4°C for 60 minutes.
-
Rapidly filter the contents of each well through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiology (Whole-Cell Patch-Clamp)
This protocol assesses the functional effect of this compound on GABA-A receptor-mediated currents.
Caption: Workflow for the whole-cell patch-clamp electrophysiology experiment.
Detailed Steps:
-
Cell Preparation:
-
Use primary cultured neurons (e.g., hippocampal neurons) or HEK293 cells transiently or stably expressing the desired GABA-A receptor subunits.
-
Plate the cells on glass coverslips suitable for microscopy and electrophysiological recording.
-
-
Recording:
-
Place a coverslip in the recording chamber of an inverted microscope and perfuse with an external solution.
-
Using a micromanipulator, approach a cell with a glass micropipette filled with an internal solution.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply a submaximal concentration of GABA (e.g., EC20) to elicit a baseline current.
-
Co-apply the same concentration of GABA with increasing concentrations of this compound and record the potentiated currents.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Calculate the percentage potentiation for each concentration of this compound.
-
Plot the percentage potentiation against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
In Vivo Antiseizure Models
The anticonvulsant properties of this compound can be evaluated in rodent models of seizures.
Pentylenetetrazole (PTZ)-Induced Seizure Model:
-
Animal Preparation:
-
Use adult male mice or rats, housed under standard laboratory conditions.
-
Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
-
Seizure Induction:
-
After a predetermined pretreatment time (e.g., 30 minutes for i.p. administration), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Immediately after PTZ administration, place the animal in an observation chamber.
-
-
Observation and Scoring:
-
Observe the animals for a period of 30 minutes for the occurrence of seizures.
-
Record the latency to the first clonic seizure and the incidence of tonic-clonic seizures and mortality.
-
Score the seizure severity using a standardized scale (e.g., Racine scale).
-
-
Data Analysis:
-
Determine the dose of this compound that protects 50% of the animals from seizures (ED50) using probit analysis.
-
This technical guide provides a foundational understanding of the chemical and biological characteristics of this compound. The detailed protocols and data presented herein are intended to facilitate further research into the therapeutic potential of this selective α5-GABA-A receptor modulator.
References
An In-depth Technical Guide on the Core Mechanism of Action of JMS-053, a PTP4A3 Inhibitor
Disclaimer: Initial searches for "JY-XHe-053" did not yield any publicly available information. This technical guide focuses on the well-documented compound JMS-053 , a potent inhibitor of the Protein Tyrosine Phosphatase 4A3 (PTP4A3), which is presumed to be the intended subject of the query.
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanism of action of JMS-053, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Core Mechanism of Action
JMS-053 is a novel, potent, and selective small molecule inhibitor of the PTP4A family of protein tyrosine phosphatases, with a particularly high affinity for PTP4A3.[1][2] It functions as a reversible and allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its catalytic activity.[3] This mode of inhibition is noncompetitive.[3] The inhibitory action of JMS-053 does not involve the generation of reactive oxygen species (ROS) or the oxidation of the catalytic cysteine residue of PTP4A3, a mechanism to which some other phosphatase inhibitors are susceptible.[1]
The overexpression of PTP4A3 is linked to the progression and metastasis of various cancers, including ovarian, breast, and colon cancer. By inhibiting PTP4A3, JMS-053 disrupts several downstream signaling pathways crucial for cancer cell proliferation, migration, and survival. Key among these are the RhoA and STAT3/p38 signaling pathways.
Data Presentation
In Vitro Inhibitory Activity of JMS-053
| Target Phosphatase | IC50 (nM) | Reference(s) |
| PTP4A3 | 18 - 30 | |
| PTP4A1 | 50 | |
| PTP4A2 | 53 | |
| CDC25B | 92.6 | |
| DUSP3 | 207.6 |
Cytotoxicity of JMS-053 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| A2780 | Ovarian | 0.6 | |
| OVCAR4 | Ovarian | 4.42 | |
| Hs578T | Breast | 8.48 | |
| Kuramochi | Ovarian | 13.25 | |
| MDA-MB-231 | Breast | 32.67 |
Experimental Protocols
PTP4A3 Enzymatic Assay
This protocol outlines the determination of the in vitro inhibitory activity of JMS-053 against recombinant human PTP4A3.
-
Reagents and Materials:
-
Recombinant His6-tagged PTP4A3
-
6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) as the substrate
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
JMS-053 dissolved in DMSO
-
384-well microtiter plates
-
-
Procedure:
-
Prepare serial dilutions of JMS-053 in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant PTP4A3 enzyme, and the JMS-053 dilutions (or DMSO for control).
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate.
-
Monitor the fluorescence of the product (6,8-difluoro-4-methylumbelliferone) over time using a plate reader (excitation ~358 nm, emission ~450 nm).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cancer Cell Spheroid Growth Assay
This protocol is used to assess the effect of JMS-053 on the growth of cancer cells in a 3D culture model, which more closely mimics the in vivo tumor microenvironment.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., OVCAR4)
-
Cell culture medium (e.g., RPMI with 10% FBS)
-
Ultra-low attachment 96-well plates
-
JMS-053 dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
-
Procedure:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed the cells into the wells of an ultra-low attachment 96-well plate at a density that promotes spheroid formation (e.g., 1,000 to 5,000 cells/well).
-
Incubate the plate for 24-72 hours to allow for spheroid formation.
-
Add serial dilutions of JMS-053 (or DMSO for control) to the wells.
-
Incubate the spheroids with the compound for a specified period (e.g., 48-72 hours).
-
Assess cell viability by adding the CellTiter-Glo® 3D reagent according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting luminescence against the logarithm of the inhibitor concentration.
-
RhoA Activation Assay (G-LISA)
This protocol describes a method to quantify the levels of active, GTP-bound RhoA in cells treated with JMS-053.
-
Reagents and Materials:
-
G-LISA™ RhoA Activation Assay Kit (contains Rho-GTP-binding protein coated plate, lysis buffer, antibodies, and detection reagents)
-
Cancer cell line (e.g., HeyA8)
-
JMS-053 dissolved in DMSO
-
Serum or other stimuli to activate RhoA
-
-
Procedure:
-
Plate and culture the cells to the desired confluency.
-
Serum-starve the cells for 24 hours to reduce basal RhoA activity.
-
Pre-treat the cells with various concentrations of JMS-053 (or DMSO control) for 30 minutes.
-
Stimulate the cells with a RhoA activator (e.g., 10% FBS) for 30 minutes.
-
Lyse the cells using the provided ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Add the cell lysates to the wells of the Rho-GTP-binding plate and incubate for 30 minutes at 4°C with agitation.
-
Wash the wells and add the primary anti-RhoA antibody. Incubate for 45 minutes.
-
Wash the wells and add the secondary HRP-labeled antibody. Incubate for 45 minutes.
-
Wash the wells and add the HRP detection reagent.
-
Measure the absorbance or luminescence using a plate reader.
-
The signal is proportional to the amount of active RhoA in the cell lysate.
-
Mandatory Visualizations
Caption: PTP4A3 Signaling Pathway and Inhibition by JMS-053.
Caption: Experimental Workflow for the G-LISA RhoA Activation Assay.
Caption: Logical Flow of JMS-053's Mechanism of Action.
References
In-Depth Technical Guide to the Synthesis of JY-XHe-053 (JMS-053)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for the potent PTP4A3 phosphatase inhibitor, JY-XHe-053, more commonly known in scientific literature as JMS-053. The user-provided designation "this compound" is likely an internal or alternative identifier for JMS-053, and for the purpose of this guide, the synthesis and data will refer to JMS-053 (7-imino-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione).
Overview of the Synthetic Strategy
The synthesis of JMS-053 is achieved through a convergent route, culminating in a key photooxygenation step. The general workflow involves the initial construction of a thieno[3,2-c]pyridine core, followed by a late-stage oxidation to yield the final iminothienopyridinedione product. This approach allows for the efficient generation of the core scaffold and the introduction of the critical imine functionality in the final step.
Synthesis Pathway
The synthesis of JMS-053 can be broken down into two main stages: the preparation of the key intermediate, 7-amino-2-phenyl-5H-thieno[3,2-c]pyridin-4-one, and its subsequent conversion to JMS-053 via photooxygenation.
Caption: Overall synthetic strategy for JMS-053.
Experimental Protocols
Synthesis of 7-amino-2-phenyl-5H-thieno[3,2-c]pyridin-4-one (Thienopyridone Precursor)
The synthesis of the thienopyridone precursor has been previously described. The following is a representative protocol based on published methods.
Materials and Reagents:
-
Substituted 2-aminothiophene
-
Malonic acid derivative
-
Appropriate reagents and solvents (e.g., acetic anhydride, pyridine)
Procedure: A mixture of a suitable 2-aminothiophene derivative and a malonic acid derivative is heated in the presence of a cyclizing agent, such as acetic anhydride, often with a catalytic amount of a base like pyridine. The reaction mixture is typically heated at reflux for several hours. After cooling, the product is precipitated by the addition of a non-polar solvent or water. The crude product is then collected by filtration and purified by recrystallization or column chromatography to yield the desired 7-amino-2-phenyl-5H-thieno[3,2-c]pyridin-4-one.
Synthesis of JMS-053 via Photooxygenation
The final step in the synthesis of JMS-053 is the photooxygenation of the aminothienopyridone precursor. This reaction can be performed using either a batch or a continuous-flow setup.[1]
Materials and Reagents:
-
7-amino-2-phenyl-5H-thieno[3,2-c]pyridin-4-one
-
Photosensitizer (e.g., Rose Bengal)
-
Solvent (e.g., methanol, dichloromethane)
-
Oxygen source
-
Light source (e.g., halogen lamp, LED array)
Batch Protocol: The aminothienopyridone precursor and a photosensitizer are dissolved in a suitable solvent in a reaction vessel equipped with a gas inlet and a light source. The solution is purged with oxygen, and then irradiated with visible light while maintaining a continuous flow of oxygen. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, LC-MS). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford JMS-053. During this reaction, a trione byproduct is often formed. This mixture can be treated with ammonium acetate to convert the trione to the desired imine product, JMS-053.[1]
In-Flow Protocol: A solution of the aminothienopyridone precursor and photosensitizer in a suitable solvent is pumped through a transparent tubing reactor that is irradiated by a light source. Oxygen is introduced into the flow stream either prior to or within the reactor. The continuous-flow setup allows for better control of reaction parameters and can lead to higher yields and purity. The product stream is collected, and the solvent is evaporated. The crude product is then purified as described in the batch protocol.
Quantitative Data
The following tables summarize the key quantitative data reported for JMS-053 and its analogs.
Table 1: In Vitro Inhibitory Activity of JMS-053
| Target | IC50 (nM) | Reference |
| PTP4A3 | 18 - 30 | [2] |
| PTP4A1 | 50 | |
| PTP4A2 | 53 | |
| CDC25B | 92.6 | [2] |
| DUSP3 | 207.6 |
Table 2: Cytotoxicity of JMS-053 in Ovarian Cancer Cell Lines
| Cell Line | EC50 (µM) | Reference |
| A2780 | 0.6 | |
| OVCAR4 | 4.42 | |
| Kuramochi | 13.25 | |
| Hs578T | 8.48 | |
| MDA-MB-231 | 32.67 |
Signaling Pathways and Mechanism of Action
JMS-053 is a potent and selective allosteric inhibitor of the PTP4A family of phosphatases, with a preference for PTP4A3. Inhibition of PTP4A3 by JMS-053 has been shown to modulate several downstream signaling pathways implicated in cancer progression.
Caption: Simplified signaling pathways affected by JMS-053.
The inhibition of PTP4A3 by JMS-053 leads to a decrease in the activity of downstream effectors such as the small GTPase RhoA and the transcription factor STAT3, both of which are crucial for cancer cell migration and proliferation. Furthermore, bifunctional analogs of JMS-053 have been developed that, in addition to PTP4A3 inhibition, can also induce endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), leading to enhanced cancer cell death.[1]
Conclusion
The synthesis of JMS-053 is a well-documented process that leverages a key photooxygenation reaction to generate a potent and selective PTP4A3 inhibitor. This technical guide provides researchers and drug development professionals with the core knowledge of its synthesis, quantitative biological data, and mechanism of action, which are essential for further investigation and development of this promising class of anti-cancer agents.
References
In Vitro Stability of JY-XHe-053: A Technical Guide
Disclaimer: This document provides a technical overview of the methodologies and data interpretation for the in vitro stability assessment of JY-XHe-053. As specific experimental data for this compound is not publicly available, the quantitative data presented herein is hypothetical and for illustrative purposes to guide researchers.
Introduction
This compound is a selective modulator of the gamma-aminobutyric acid type A (GABAA) receptor.[1] The GABAA receptor is a crucial inhibitory neurotransmitter receptor in the central nervous system, and its modulation is a key strategy for treating anxiety, sleep disorders, and epilepsy.[2] The in vitro stability of a drug candidate like this compound is a critical parameter assessed during early drug discovery. These studies predict a compound's fate in a biological system, influencing its pharmacokinetic profile, bioavailability, and potential for therapeutic success.
This guide details the experimental protocols and hypothetical stability data for this compound in human liver microsomes, human plasma, and various pH conditions.
Metabolic Stability in Human Liver Microsomes
Metabolic stability assays using liver microsomes are essential for predicting the hepatic clearance of a compound.[3][4] These subcellular fractions contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).
Hypothetical Data: Metabolic Stability of this compound
The following table summarizes the hypothetical percentage of this compound remaining after incubation with human liver microsomes.
| Time (minutes) | % this compound Remaining |
| 0 | 100 |
| 5 | 85.2 |
| 15 | 60.1 |
| 30 | 35.8 |
| 45 | 15.3 |
| 60 | 5.1 |
Experimental Protocol: Microsomal Stability Assay
This protocol outlines a typical procedure for assessing the metabolic stability of a test compound.
Materials:
-
This compound
-
Pooled human liver microsomes (e.g., from a commercial vendor)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
A stock solution of this compound is prepared in DMSO. This is further diluted in phosphate buffer to the final incubation concentration (e.g., 1 µM).
-
Human liver microsomes are thawed and diluted in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
The microsomal suspension is added to the wells of a 96-well plate.
-
The reaction is initiated by adding the NADPH regenerating system. A control incubation without the NADPH system is also run to assess non-enzymatic degradation.
-
The plate is incubated at 37°C with shaking.
-
Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction is terminated by adding cold acetonitrile containing an internal standard.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.
Diagram: Microsomal Stability Workflow
Caption: Workflow for the in vitro metabolic stability assay.
Stability in Human Plasma
Plasma contains various enzymes, such as esterases and proteases, that can degrade drug molecules. Therefore, assessing plasma stability is crucial for predicting a compound's half-life in circulation.
Hypothetical Data: Plasma Stability of this compound
The following table presents the hypothetical percentage of this compound remaining after incubation in human plasma.
| Time (minutes) | % this compound Remaining |
| 0 | 100 |
| 15 | 98.5 |
| 30 | 97.1 |
| 60 | 94.3 |
| 120 | 88.9 |
| 240 | 79.2 |
Experimental Protocol: Plasma Stability Assay
This protocol describes a standard method for evaluating the stability of a test compound in plasma.
Materials:
-
This compound
-
Pooled human plasma (heparinized)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Acetonitrile (containing an internal standard)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
A stock solution of this compound is prepared in DMSO and diluted with PBS to the desired starting concentration.
-
Human plasma is thawed and pre-warmed to 37°C.
-
The this compound solution is added to the plasma in a 96-well plate to a final concentration (e.g., 1 µM). The final DMSO concentration should be low (e.g., <1%) to prevent protein precipitation.
-
The plate is incubated at 37°C.
-
Aliquots are collected at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
At each time point, the reaction is stopped by transferring an aliquot to a new plate containing cold acetonitrile with an internal standard.
-
The samples are centrifuged to precipitate plasma proteins.
-
The supernatant is transferred for LC-MS/MS analysis to determine the concentration of the parent compound.
Diagram: Plasma Stability Workflow
Caption: Workflow for the in vitro plasma stability assay.
pH Stability
The chemical stability of a compound across a range of pH values is important, especially for orally administered drugs that must survive the acidic environment of the stomach.
Hypothetical Data: pH Stability of this compound
The following table shows the hypothetical percentage of this compound remaining after 4 hours of incubation in buffers of different pH.
| pH | % this compound Remaining (at 4 hours) |
| 1.2 (Simulated Gastric Fluid) | 95.8 |
| 4.5 | 98.2 |
| 7.4 (Phosphate Buffered Saline) | 99.1 |
| 9.0 | 97.5 |
Experimental Protocol: pH Stability Assay
This protocol details a general procedure for assessing the chemical stability of a compound in various buffer solutions.
Materials:
-
This compound
-
Buffer solutions at various pH values (e.g., simulated gastric fluid pH 1.2, acetate buffer pH 4.5, PBS pH 7.4, glycine buffer pH 9.0)
-
Acetonitrile
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
A stock solution of this compound is prepared in an organic solvent like DMSO.
-
The stock solution is diluted into each buffer to the final test concentration (e.g., 5 µM).
-
The solutions are incubated at 37°C.
-
Samples are taken at an initial time point (T=0) and after a specified duration (e.g., 4 hours).
-
The samples are quenched with acetonitrile and diluted for analysis.
-
The concentration of this compound in each sample is determined by LC-MS/MS.
-
The percentage of compound remaining is calculated by comparing the concentration at the final time point to the T=0 concentration.
Diagram: pH Stability Workflow
Caption: Workflow for the pH stability assay.
Relevant Signaling Pathway: GABAA Receptor Modulation
This compound is a selective modulator of GABAA receptors. These receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect in the central nervous system. Positive allosteric modulators, like many anxiolytics, bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to increased chloride influx.
Diagram: GABAA Receptor Signaling Pathway
Caption: Modulation of the GABAA receptor signaling pathway.
Conclusion
This technical guide provides a framework for assessing the in vitro stability of this compound. Based on the hypothetical data, this compound would be predicted to have moderate metabolic stability, high stability in plasma, and high stability across a range of pH values. These illustrative findings would support its further development as a drug candidate. The provided experimental protocols and workflows serve as a detailed reference for researchers and drug development professionals aiming to conduct similar stability studies.
References
- 1. Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
JY-XHe-053: A Technical Guide to Solubility and Solvent Compatibility
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available information regarding the solubility and solvent compatibility of JY-XHe-053, a selective modulator of GABA-A receptors. Due to the limited publicly available quantitative data for this specific compound, this document outlines standardized experimental protocols for determining solubility, enabling researchers to generate in-house data. Furthermore, this guide presents a general overview of the GABA-A receptor signaling pathway and a typical experimental workflow for solubility assessment, visualized through diagrams to facilitate understanding.
Introduction to this compound
This compound is a selective modulator of γ-aminobutyric acid type A (GABA-A) receptors.[1] It is identified by the CAS number 612526-36-0.[1][2] Publicly available information from chemical databases and suppliers provides basic chemical and physical properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 612526-36-0 | PubChem, TargetMol |
| Molecular Formula | C₂₂H₁₆FN₃O₂ | PubChem |
| Molecular Weight | 373.4 g/mol | PubChem |
| Description | Selective modulator of GABA-A receptors | Tebubio[1] |
Solubility Data
Given the absence of specific data, this guide provides a generalized experimental protocol for determining the equilibrium solubility of a compound like this compound. This protocol is based on established methodologies and can be adapted for various solvents.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of a research compound.
Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), ethanol)
-
Calibrated analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO) at a known concentration. This will be used to create a calibration curve.
-
Calibration Curve Generation: Prepare a series of dilutions from the stock solution to create standards of known concentrations. Analyze these standards using HPLC to generate a calibration curve of peak area versus concentration.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the test solvent in a vial. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately dilute the aliquot with a suitable solvent to prevent precipitation. The dilution factor should be chosen to ensure the final concentration falls within the range of the calibration curve.
-
Filtration: Filter the diluted sample through a syringe filter to remove any remaining particulate matter.
-
HPLC Analysis: Analyze the filtered, diluted sample by HPLC using the same method developed for the calibration curve.
-
Concentration Determination: Use the peak area from the sample chromatogram and the calibration curve to determine the concentration of this compound in the diluted sample.
-
Solubility Calculation: Calculate the solubility of this compound in the test solvent by multiplying the determined concentration by the dilution factor.
Table 2: Example Data Table for Reporting Solubility Results
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Water | 25 | ||
| PBS (pH 7.4) | 25 | ||
| DMSO | 25 | ||
| Ethanol | 25 |
Signaling Pathway and Experimental Workflow Visualizations
To aid in the understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
References
A Comprehensive Analysis of the Preliminary Toxicity Profile of JY-XHe-053
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document is a template designed to illustrate the structure and content of a preliminary toxicity profile whitepaper. The compound "JY-XHe-053" is hypothetical, and the data presented herein are for illustrative purposes only and are not derived from actual experimental results.
Introduction
The development of novel therapeutic agents requires a thorough evaluation of their safety profile. This document provides a comprehensive overview of the preliminary toxicity profile of the investigational compound this compound. The data and methodologies presented herein are intended to guide further non-clinical and clinical development of this compound. This whitepaper details the findings from a series of in vivo and in vitro studies designed to assess the acute and repeat-dose toxicity, genotoxic potential, and safety pharmacology of this compound. The objective is to provide a clear and concise summary of the compound's safety characteristics to inform risk assessment and future study design.
Acute Toxicity Assessment
Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single dose or multiple doses given within 24 hours.[1] These studies are crucial for identifying the target organs of toxicity and for determining the dose ranges for subsequent studies.[1]
Experimental Protocol: Acute Oral Toxicity in Rodents (Modified OECD 423)
An acute oral toxicity study was conducted in female Wistar rats to determine the median lethal dose (LD50) of this compound. The protocol was based on the OECD 423 test guideline.[2]
-
Test System: Female Wistar rats (8 weeks old), sourced from Charles River Laboratories.
-
Animal Husbandry: Animals were housed in groups of three in Macrolon cages with sawdust bedding and ad libitum access to pelleted rodent diet and tap water. Environmental conditions were maintained at 20.5-23.0°C with a humidity of 30-70%.[2]
-
Dosing: A stepwise procedure was used, starting with a single oral gavage dose of 2000 mg/kg to three female rats.[2] A subsequent group of three females received a dose of 300 mg/kg. Animals were fasted overnight prior to dosing.
-
Observations: Clinical signs were observed daily for 14 days. Body weights were recorded on days 1, 8, and 15. A gross necropsy was performed on all animals at the end of the study or at the time of death.
Data Summary: Acute Oral Toxicity
The results of the acute oral toxicity study are summarized in the table below.
| Dose Group (mg/kg) | Number of Animals | Mortality | Clinical Signs Observed | Gross Pathology Findings |
| 300 | 3 | 0/3 | Hunched posture | No abnormalities observed |
| 2000 | 3 | 3/3 | Hunched posture, uncoordinated movements, piloerection | Abnormalities in the stomach |
Data based on a representative acute toxicity study.
The acute oral LD50 of this compound in female Wistar rats was determined to be between 300 mg/kg and 2000 mg/kg.
Experimental Workflow: Acute Toxicity Study
Repeat-Dose Toxicity Assessment
Repeat-dose toxicity studies are performed to characterize the toxicological profile of a substance following repeated administration over a defined period. These studies provide information on target organs, dose-response relationships, and the potential for accumulation.
Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity in Rodents (OECD 407)
A 28-day repeat-dose oral toxicity study would be conducted in both male and female Sprague-Dawley rats.
-
Test System: Sprague-Dawley rats (6-8 weeks old).
-
Animal Husbandry: Animals would be individually housed in a controlled environment with a 12-hour light/dark cycle. Standard rodent chow and water would be available ad libitum.
-
Dosing: The test article would be administered daily via oral gavage for 28 consecutive days at three dose levels (e.g., 50, 150, and 500 mg/kg/day) and a vehicle control. Dose selection would be based on the acute toxicity data.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements, ophthalmology, and functional observational battery (FOB) would be conducted.
-
Clinical Pathology: Blood and urine samples would be collected at the end of the study for hematology, clinical chemistry, and urinalysis.
-
Pathology: At termination, a full necropsy would be performed, and organ weights would be recorded. A comprehensive list of tissues would be collected and processed for histopathological examination.
Data Summary: Hypothetical 28-Day Repeat-Dose Toxicity
The following table presents hypothetical data from a 28-day repeat-dose toxicity study.
| Parameter | Control | Low Dose (50 mg/kg) | Mid Dose (150 mg/kg) | High Dose (500 mg/kg) |
| Body Weight Gain (g) | ||||
| Male | 120 ± 10 | 115 ± 12 | 100 ± 15 | 80 ± 18 |
| Female | 80 ± 8 | 78 ± 9 | 70 ± 10 | 55 ± 12 |
| Liver Weight (g) | ||||
| Male | 12.5 ± 1.0 | 13.0 ± 1.2 | 15.0 ± 1.5 | 18.0 ± 2.0 |
| Female | 9.0 ± 0.8 | 9.5 ± 0.9 | 11.0 ± 1.1* | 13.5 ± 1.5 |
| ALT (U/L) | ||||
| Male | 40 ± 5 | 45 ± 6 | 80 ± 10 | 150 ± 25 |
| Female | 35 ± 4 | 40 ± 5 | 75 ± 8 | 140 ± 20 |
| Histopathology | No significant findings | Minimal centrilobular hypertrophy | Mild centrilobular hypertrophy | Moderate centrilobular hypertrophy with single-cell necrosis |
*p < 0.05, *p < 0.01 compared to control. Data are presented as mean ± SD.
Genotoxicity Assessment
Genotoxicity assays are designed to detect substances that can induce genetic damage, such as gene mutations and chromosomal aberrations.
Experimental Protocol: In Vitro and In Vivo Genotoxicity Assays
A standard battery of genotoxicity tests would be conducted to assess the mutagenic and clastogenic potential of this compound.
-
Bacterial Reverse Mutation Assay (Ames Test): This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations. The assay would be conducted with and without metabolic activation (S9 mix).
-
In Vitro Micronucleus Test: This assay, using human peripheral blood lymphocytes or a suitable cell line, detects both chromosome breakage and loss. It would also be performed with and without S9 metabolic activation.
-
In Vivo Micronucleus Test in Rodent Hematopoietic Cells: This in vivo assay assesses chromosomal damage in the bone marrow of treated rodents. Animals would be dosed (e.g., via oral gavage) and bone marrow cells would be collected to score for micronucleated polychromatic erythrocytes.
Data Summary: Hypothetical Genotoxicity Profile
| Assay | Condition | Result | Conclusion |
| Ames Test | -S9 | Negative | Non-mutagenic |
| +S9 | Negative | ||
| In Vitro Micronucleus | -S9 | Negative | Non-clastogenic |
| +S9 | Negative | ||
| In Vivo Micronucleus | Rat Bone Marrow | Negative | Non-clastogenic in vivo |
Safety Pharmacology
Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests focuses on the cardiovascular, central nervous, and respiratory systems.
Experimental Protocol: Core Battery Safety Pharmacology Studies
-
Cardiovascular System: The effect of this compound on cardiovascular parameters (e.g., blood pressure, heart rate, and ECG) would be evaluated in conscious, telemetered dogs or non-human primates. An in vitro hERG assay would also be conducted to assess the potential for QT interval prolongation.
-
Central Nervous System (CNS): A functional observational battery (FOB) and automated motor activity assessment would be performed in rats to evaluate potential effects on neurobehavioral and motor functions.
-
Respiratory System: Respiratory rate and tidal volume would be monitored in conscious rats using whole-body plethysmography.
Potential Signaling Pathway Interactions
Based on preliminary in vitro screening (hypothetical), this compound may interact with the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.
References
In-Depth Technical Guide: Known Protein Targets of JMS-053
Disclaimer: Initial searches for "JY-XHe-053" did not yield any specific results. However, due to the similarity in nomenclature and the availability of substantial scientific data, this guide focuses on JMS-053 , a well-characterized and novel inhibitor. It is highly probable that "this compound" is a typographical error and the intended compound of interest is JMS-053.
This technical guide provides a comprehensive overview of the known protein targets of JMS-053, a potent and selective small molecule inhibitor. The content is tailored for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of associated signaling pathways.
Core Protein Targets and In Vitro Inhibitory Activity
JMS-053 is a reversible and allosteric inhibitor primarily targeting the Protein Tyrosine Phosphatase 4A (PTP4A) family of oncogenic phosphatases.[1][2] Its most potent activity is against PTP4A3, with an in vitro IC50 value of approximately 18-30 nM.[1][3][4] JMS-053 also demonstrates inhibitory activity against other members of the PTP4A family, namely PTP4A1 and PTP4A2.
The inhibitory mechanism of JMS-053 is noteworthy as it does not rely on the generation of reactive oxygen species (ROS), a common mechanism for many phosphatase inhibitors. Mass spectrometry analysis has shown no evidence of disulfide bond formation or oxidation of the catalytic cysteine (Cys104) of PTP4A3 after incubation with JMS-053.
Quantitative Inhibitory Data
The following table summarizes the in vitro inhibitory activity of JMS-053 against its primary targets and other related phosphatases.
| Target Protein | IC50 Value (nM) | Reference(s) |
| PTP4A3 | 18 | |
| PTP4A1 | 50 | |
| PTP4A2 | 53 | |
| CDC25B | 92.6 | |
| DUSP3 | 207.6 |
Cellular Activity and Cytotoxicity
JMS-053 exhibits antiproliferative and cytotoxic effects across a range of human cancer cell lines, particularly those grown as 3D spheroids, which more closely mimic in vivo tumor environments. The cytotoxic effects of JMS-053 are dependent on the expression of PTP4A3.
In Vitro Cytotoxicity Data (48h treatment)
| Cell Line | Cancer Type | IC50 (µM) | EC50 (µM) | Reference(s) |
| A2780 | Ovarian Cancer | 0.6 | - | |
| OVCAR4 | Ovarian Cancer | 4.42 | - | |
| Hs578T | Breast Cancer | 8.48 | - | |
| Kuramochi | Ovarian Cancer | 13.25 | - | |
| MDA-MB-231 | Breast Cancer | 32.67 | 42.7 |
Modulated Signaling Pathways
JMS-053 has been shown to interfere with key signaling pathways that are crucial for cancer cell proliferation, migration, and survival. The primary pathways affected are the RhoA and STAT3/p38 signaling cascades.
PTP4A3-RhoA Signaling Pathway
PTP4A3 is known to regulate the activity of RhoA, a small GTPase that plays a critical role in cell motility. Inhibition of PTP4A3 by JMS-053 leads to a decrease in RhoA activation.
References
- 1. Targeting ovarian cancer and endothelium with an allosteric PTP4A3 phosphatase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTP4A3 | Cancer Genetics Web [cancer-genetics.org]
- 3. Characterizing PTP4A3/PRL-3 as the Potential Prognostic Marker Gene for Liver Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
No Publicly Available Data on the Discovery and Origin of JY-XHe-053
Despite a comprehensive search of scientific databases, patent repositories, and publicly accessible information, there is no available data on the discovery, origin, chemical structure, or biological activity of a compound referred to as JY-XHe-053.
Initial investigations suggest that "this compound" may be an internal product code for Elex Biotech LLC, as the identifier appears on their website. However, the product is listed as "Not Available For Sale," and no further details regarding its development, synthesis, or experimental background are provided[1].
Subsequent targeted searches for scientific publications, patents, and chemical structure information related to this compound have not yielded any relevant results. This lack of public information prevents the creation of an in-depth technical guide or whitepaper as requested. The core requirements, including quantitative data presentation, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled without access to primary research data.
It is possible that this compound is a novel compound in the early stages of research and development, and information has not yet been publicly disclosed. Alternatively, it could be a highly proprietary molecule with all related data held confidentially by the developing organization.
Without any publicly available scientific or technical information, it is not possible to provide a guide on the discovery and origin of this compound. Researchers and drug development professionals seeking information on this compound are advised to monitor for future publications or patent filings that may disclose details about its synthesis, mechanism of action, and preclinical or clinical data. Direct inquiry to Elex Biotech LLC may be another avenue to obtain information, subject to their disclosure policies.
References
Methodological & Application
Application Notes and Protocols for a PTP4A Phosphatase Inhibitor Cell-Based Assay
A Note on JY-XHe-053: Publicly available scientific literature and databases do not contain information on a compound designated "this compound." However, due to the similarity in nomenclature with the well-characterized PTP4A phosphatase inhibitor, JMS-053, this document will provide a representative protocol and application notes based on the known mechanism and effects of PTP4A inhibitors, using JMS-053 as a primary example. This information is intended to serve as a guide for researchers and drug development professionals working with similar small molecule inhibitors targeting the PTP4A family of phosphatases.
Introduction
Protein Tyrosine Phosphatase 4A3 (PTP4A3), also known as PRL-3, is a member of the PTP4A family of oncogenic phosphatases that are overexpressed in a wide range of human cancers.[1] These phosphatases play a crucial role in regulating fundamental malignant processes, making them attractive targets for therapeutic intervention.[1] Small molecule inhibitors of PTP4A3, such as JMS-053, have been shown to be potent and selective, exhibiting anti-cancer properties by inhibiting cancer cell migration, spheroid growth, and colony formation.[1] This document provides a detailed protocol for a cell-based assay to evaluate the potency and cellular effects of PTP4A inhibitors.
Signaling Pathway
PTP4A3 is involved in multiple signaling pathways that promote cancer progression. The diagram below illustrates a simplified representation of a pathway involving PTP4A3 and the point of intervention for an inhibitor like JMS-053.
Caption: PTP4A3 Signaling Pathway Inhibition.
Experimental Protocol: Cell Viability Assay
This protocol describes a cell-based assay to determine the cytotoxic or anti-proliferative effects of a PTP4A inhibitor on a cancer cell line known to overexpress PTP4A3 (e.g., ovarian or breast cancer cell lines).[1]
Materials:
-
Cancer cell line (e.g., SKOV-3, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
PTP4A inhibitor (e.g., JMS-053) dissolved in DMSO
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Workflow:
Caption: Cell-Based Assay Experimental Workflow.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the PTP4A inhibitor in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Include a vehicle control (DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or controls.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the cell viability against the logarithm of the inhibitor concentration.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) using a non-linear regression curve fit.
-
Data Presentation
The quantitative data obtained from the cell viability assay can be summarized in a table for easy comparison of the potency of different PTP4A inhibitors or the effect of a single inhibitor on various cell lines.
| Compound | Cell Line | IC₅₀ (µM) |
| JMS-053 | SKOV-3 | 1.5 |
| JMS-053 | MDA-MB-231 | 2.1 |
| Analog A | SKOV-3 | 5.8 |
| Analog A | MDA-MB-231 | 7.3 |
| Control Compound | SKOV-3 | > 100 |
| Control Compound | MDA-MB-231 | > 100 |
Table 1: Representative IC₅₀ values of PTP4A inhibitors in different cancer cell lines.
Conclusion
The provided protocol offers a robust framework for the initial cell-based screening and characterization of PTP4A phosphatase inhibitors. By determining the IC₅₀ values in relevant cancer cell lines, researchers can assess the potency and selectivity of their compounds. Further investigations can include migration assays, colony formation assays, and in vivo studies to fully elucidate the therapeutic potential of novel PTP4A inhibitors.[1] It is important to note that JMS-053 has been shown to act through a mechanism independent of reactive oxygen species generation, a key consideration when evaluating this class of compounds.
References
Application Notes and Protocols for the Use of JMS-053 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the utilization of JMS-053, a potent and selective small molecule inhibitor of the Protein Tyrosine Phosphatase 4A3 (PTP4A3), in preclinical animal models of cancer. PTP4A3, also known as PRL-3, is an oncogenic phosphatase implicated in tumor progression, metastasis, and therapy resistance.[1][2][3] JMS-053 serves as a valuable tool for investigating the therapeutic potential of PTP4A3 inhibition in vivo. The following protocols are based on established methodologies from published preclinical studies.
Note: The compound "JY-XHe-053" is likely a typographical error for "JMS-053," which is the subject of these application notes.
Mechanism of Action
JMS-053 is a reversible and allosteric inhibitor of PTP4A3.[4] By binding to a site distinct from the active site, it modulates the enzyme's conformation and inhibits its catalytic activity.[5] PTP4A3 promotes cancer cell proliferation, migration, and invasion through the activation of several downstream signaling pathways, including RhoA, STAT3/p38, PI3K/Akt, and Src. Inhibition of PTP4A3 by JMS-053 has been shown to disrupt these oncogenic signaling cascades, leading to reduced tumor growth and metastasis.
PTP4A3 Signaling Pathway
The following diagram illustrates the central role of PTP4A3 in promoting cancer-related signaling pathways, which are inhibited by JMS-053.
Quantitative Data Summary
The following tables summarize the in vitro potency and pharmacokinetic parameters of JMS-053.
Table 1: In Vitro Inhibitory Activity of JMS-053
| Target/Cell Line | IC50/EC50 | Reference |
|---|---|---|
| Enzymatic Activity | ||
| PTP4A3 (human recombinant) | 18 nM | |
| PTP4A1 | 50 nM | |
| PTP4A2 | 53 nM | |
| CDC25B | 92.6 nM | |
| DUSP3 | 207.6 nM | |
| Cellular Activity (Ovarian Cancer) | ||
| A2780 | 0.6 µM | |
| HeyA8 | Not specified | |
| HeyA8-MDR | Not specified | |
| SKOV3 | 10.5 µM | |
| OVCAR4 | 4.42 µM | |
| Kuramochi | 13.25 µM | |
| Cellular Activity (Breast Cancer) | ||
| MDA-MB-231 | 32.67 µM |
| Hs578T | 8.48 µM | |
Table 2: Pharmacokinetic Parameters of JMS-053 in Mice
| Parameter | Value | Dosing | Reference |
|---|---|---|---|
| Cmax | 225 ng/mL (879 nM) | 10 mg/kg, i.p. | |
| Time to Cmax | 30 minutes | 10 mg/kg, i.p. |
| AUC | 4.425 h*µg/mL | 10 mg/kg, i.p. | |
Experimental Protocols
Protocol 1: Ovarian Cancer Xenograft Model for Efficacy Studies
This protocol describes the establishment of a human ovarian cancer xenograft model in mice to evaluate the anti-tumor activity of JMS-053.
Experimental Workflow:
Materials:
-
Cell Lines: Human ovarian cancer cell lines (e.g., HeyA8-MDR for drug-resistant models, SKOV3-TRip2 for dissemination models).
-
Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
JMS-053: Synthesized or commercially procured.
-
Vehicle Solution: 30% Captisol, 40% PEG400, 30% PBS.
-
Standard cell culture reagents (media, FBS, antibiotics).
-
Matrigel (for dissemination models).
-
Sterile PBS, syringes, and needles.
Procedure:
-
Cell Culture: Culture the chosen ovarian cancer cell line under standard conditions (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere).
-
Cell Preparation for Implantation:
-
For efficacy against established tumors, harvest exponentially growing cells, wash twice with sterile PBS, and resuspend in PBS at the desired concentration (e.g., 5 x 10^6 cells in 100 µL for subcutaneous injection).
-
For a dissemination model, resuspend cells to 2 x 10^7 cells/mL in PBS and mix with an equal volume of growth factor-reduced Matrigel.
-
-
Tumor Implantation:
-
Subcutaneous Model: Inject the cell suspension subcutaneously into the flank of each mouse.
-
Intraperitoneal (i.p.) Model: Inject the cell suspension intraperitoneally. This is often used for dissemination studies.
-
-
Tumor Growth and Randomization:
-
Monitor mice for tumor growth. For subcutaneous models, measure tumor volume with calipers regularly (Volume = 0.5 x length x width^2).
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
-
JMS-053 Formulation and Administration:
-
Prepare a stock solution of JMS-053 in a suitable solvent (e.g., DMSO) and dilute to the final concentration in the vehicle solution.
-
Dosing Regimen 1 (Efficacy): Administer JMS-053 at 10 mg/kg via i.p. injection once daily for 5 consecutive days, followed by a 2-day break, and then another 4 days of treatment.
-
Dosing Regimen 2 (Dissemination): Administer JMS-053 at 15 mg/kg/day (i.p.) at 48 and 96 hours after tumor cell inoculation.
-
Administer an equivalent volume of the vehicle solution to the control group.
-
-
Monitoring and Endpoint:
-
Monitor tumor growth and the general health of the mice (body weight, activity, etc.) throughout the study.
-
At the end of the study (e.g., after a specified number of days or when tumors in the control group reach a certain size), euthanize the mice.
-
Excise the tumors and measure their weight and/or volume. For dissemination models, count the number of tumor nodules in the peritoneal cavity.
-
Tissues can be collected for further analysis (e.g., immunohistochemistry, Western blotting).
-
Protocol 2: Pharmacokinetic Study
This protocol provides a framework for assessing the pharmacokinetic profile of JMS-053 in mice.
Procedure:
-
Administer a single dose of JMS-053 (e.g., 10 mg/kg, i.p.) to a cohort of mice.
-
Collect blood samples at various time points post-administration (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Process the blood to obtain plasma.
-
Analyze the plasma concentration of JMS-053 using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Safety and Toxicology
Published studies indicate that JMS-053 is well-tolerated in mice at therapeutic doses (e.g., 10 mg/kg i.p.). No significant toxicity was observed against normal human ovarian epithelial cells in vitro at concentrations up to 25 µM. However, it is crucial for researchers to conduct their own safety and toxicology assessments for their specific animal models and experimental conditions.
Conclusion
JMS-053 is a valuable research tool for studying the role of PTP4A3 in cancer and for evaluating the therapeutic potential of its inhibition. The protocols outlined in these application notes provide a solid foundation for conducting in vivo studies with JMS-053 in animal models of cancer. Researchers should adapt these protocols as needed for their specific experimental goals and adhere to all institutional and national guidelines for animal welfare.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Targeting ovarian cancer and endothelium with an allosteric PTP4A3 phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Synthesis and evaluation of bifunctional PTP4A3 phosphatase inhibitors activating the ER stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of JY-XHe-053: Information Not Available
A comprehensive review of publicly accessible scientific literature and databases has yielded no specific information on a compound designated "JY-XHe-053." As a result, the recommended dosage, experimental protocols, and associated signaling pathways for in vivo studies of this compound cannot be provided at this time.
The absence of "this compound" in the public domain suggests several possibilities:
-
Novel Compound: this compound may be a novel therapeutic agent whose discovery and development have not yet been disclosed in scientific publications or at conferences.
-
Proprietary Designation: The name may be an internal, proprietary code used by a research institution or pharmaceutical company that has not been made public.
-
Typographical Error: There is a possibility that "this compound" is a misspelling of another compound's name.
Without foundational data on the pharmacological and toxicological profile of this compound, it is impossible to generate the detailed application notes and protocols requested. This includes, but is not limited to:
-
Quantitative Data Summary: No data is available to populate tables for dosage, administration routes, or efficacy.
-
Experimental Protocols: Methodologies for animal models, treatment regimens, and endpoint analysis cannot be formulated without prior research.
-
Signaling Pathway and Workflow Diagrams: The mechanism of action of this compound is unknown, precluding the creation of any relevant diagrams.
For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to have access to initial preclinical data. Should information regarding this compound become publicly available, a comprehensive guide to its in vivo application could be developed. It is recommended to verify the compound's designation and consult internal documentation if this is a compound under investigation within your organization.
Application Notes and Protocols: Western Blot Analysis of Cellular Signaling Pathways Following JY-XHe-053 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for performing Western blot analysis to investigate the effects of the hypothetical compound JY-XHe-053 on protein expression and signaling pathways in cultured cells. The protocol details procedures for cell culture and treatment, protein extraction, quantification, SDS-PAGE, protein transfer, immunodetection, and data analysis. Additionally, this document presents a hypothetical signaling pathway and sample quantitative data to illustrate the application of this protocol in a research setting.
Introduction
Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This method is invaluable for researchers in drug development and molecular biology to understand how a compound of interest, such as this compound, modulates cellular processes at the protein level. By examining changes in the expression or post-translational modification of key proteins, researchers can elucidate the mechanism of action of a compound and identify its molecular targets. This protocol provides a standardized workflow for these investigations.
Hypothetical Signaling Pathway Modulated by this compound
The following diagram illustrates a hypothetical signaling cascade that could be investigated using this Western blot protocol. In this example, this compound is an inhibitor of the upstream kinase, leading to downstream changes in protein phosphorylation and gene expression.
Caption: Hypothetical Signaling Pathway for this compound.
Experimental Workflow
The overall workflow for the Western blot protocol is depicted below.
Caption: Western Blot Experimental Workflow.
Quantitative Data Summary
The following table represents hypothetical quantitative data obtained from a Western blot experiment investigating the effect of this compound on the expression of key proteins in the signaling pathway described above. Data are presented as the mean normalized band intensity ± standard deviation from three independent experiments.
| Target Protein | Treatment Group | Concentration (µM) | Normalized Band Intensity (Arbitrary Units) | Fold Change vs. Control |
| p-MAPK | Vehicle Control | 0 | 1.00 ± 0.12 | 1.00 |
| This compound | 1 | 0.65 ± 0.09 | 0.65 | |
| This compound | 5 | 0.28 ± 0.05 | 0.28 | |
| This compound | 10 | 0.11 ± 0.03 | 0.11 | |
| Total MAPK | Vehicle Control | 0 | 1.00 ± 0.15 | 1.00 |
| This compound | 1 | 0.98 ± 0.13 | 0.98 | |
| This compound | 5 | 1.03 ± 0.16 | 1.03 | |
| This compound | 10 | 0.99 ± 0.14 | 0.99 | |
| Loading Control (GAPDH) | Vehicle Control | 0 | 1.00 ± 0.08 | 1.00 |
| This compound | 1 | 1.01 ± 0.07 | 1.01 | |
| This compound | 5 | 0.99 ± 0.09 | 0.99 | |
| This compound | 10 | 1.02 ± 0.08 | 1.02 |
Detailed Experimental Protocol
This protocol is designed for adherent mammalian cells. Modifications may be necessary for suspension cells or tissue samples.
Materials and Reagents
-
Cell Culture:
-
Mammalian cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
-
This compound Treatment:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
-
-
Protein Extraction:
-
RIPA Lysis Buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
-
Protein Quantification:
-
BCA Protein Assay Kit
-
-
SDS-PAGE:
-
4x Laemmli sample buffer
-
Precast polyacrylamide gels (or reagents to cast your own)
-
SDS-PAGE running buffer
-
Protein molecular weight marker
-
-
Protein Transfer:
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Methanol
-
-
Immunodetection:
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Tris-buffered saline with Tween-20 (TBST)
-
Chemiluminescent substrate (ECL)
-
Step-by-Step Methodology
Step 1: Cell Culture and Treatment
-
Culture cells in appropriate flasks or plates until they reach 70-80% confluency.
-
Seed cells into 6-well plates at a desired density and allow them to adhere overnight.
-
Prepare working solutions of this compound in complete growth medium at the desired final concentrations (e.g., 1, 5, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours) at 37°C in a CO2 incubator.
Step 2: Protein Extraction (Cell Lysis)
-
After treatment, place the cell culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.[1]
-
Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well (e.g., 100-200 µL for a 6-well plate).[2]
-
Scrape the adherent cells from the bottom of the well using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new, pre-chilled microcentrifuge tube. Store on ice for immediate use or at -80°C for long-term storage.
Step 3: Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of each lysate needed to have equal amounts of protein for each sample (typically 10-30 µg per lane).
Step 4: Sample Preparation for SDS-PAGE
-
In a new microcentrifuge tube, add the calculated volume of cell lysate, 4x Laemmli sample buffer, and nuclease-free water to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Centrifuge the samples briefly before loading onto the gel.
Step 5: SDS-PAGE (Gel Electrophoresis)
-
Assemble the electrophoresis apparatus with a polyacrylamide gel of the appropriate percentage for your protein of interest.
-
Fill the inner and outer chambers with SDS-PAGE running buffer.
-
Load the protein molecular weight marker into the first lane.
-
Load equal amounts of your prepared protein samples into the subsequent lanes.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
Step 6: Protein Transfer
-
Pre-soak the PVDF membrane in methanol for 1-2 minutes, followed by a brief rinse in deionized water and then equilibration in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) according to the transfer apparatus manufacturer's instructions.
-
Perform the protein transfer. For a wet transfer, this is typically done at 100 V for 1-2 hours at 4°C.
Step 7: Immunodetection
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane with blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Dilute the primary antibody in blocking buffer to the manufacturer's recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times with TBST for 10 minutes each.
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
Step 8: Signal Detection and Data Analysis
-
Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Analyze the band intensities using image analysis software (e.g., ImageJ). Normalize the band intensity of the target protein to the intensity of a loading control (e.g., GAPDH, β-actin) to account for loading differences.
Conclusion
This protocol provides a robust framework for utilizing Western blotting to assess the impact of the hypothetical compound this compound on cellular protein levels and signaling pathways. Adherence to this detailed methodology will enable researchers to generate reliable and reproducible data, which is crucial for advancing drug discovery and understanding fundamental biological processes.
References
Application Notes and Protocols for PTP4A3 Inhibitor JY-XHe-053 in High-Throughput Screening Assays
Disclaimer: Initial searches for the compound "JY-XHe-053" did not yield specific results. However, extensive information is available for a structurally and functionally related potent and selective PTP4A3 inhibitor, JMS-053 . It is highly probable that "this compound" is a related compound or a typographical error for JMS-053. The following application notes and protocols are based on the published data for JMS-053 and are intended to serve as a comprehensive guide for researchers working with PTP4A3 inhibitors of this class.
Introduction
Protein Tyrosine Phosphatase 4A3 (PTP4A3), also known as PRL-3, is a member of the PTP4A family of phosphatases. It is frequently overexpressed in a variety of human cancers and its elevated expression is often correlated with metastasis and poor prognosis. PTP4A3 plays a critical role in several fundamental malignant processes, making it an attractive therapeutic target for cancer drug development.[1]
This compound (based on the properties of JMS-053) is a potent and selective, cell-active small molecule inhibitor of PTP4A3.[1] It functions as a reversible, allosteric inhibitor, offering a promising tool for both basic research and as a lead compound for therapeutic development.[1] These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel PTP4A3 inhibitors.
Quantitative Data
The following table summarizes the key quantitative data for the reference compound JMS-053, which is expected to be comparable to this compound.
| Parameter | Value | Cell/Enzyme System | Reference |
| IC50 | ~30 nM | Recombinant human PTP4A3 | [1] |
Signaling Pathway of PTP4A3 and Inhibition by this compound
PTP4A3 is involved in multiple signaling pathways that promote cancer progression. By dephosphorylating key substrate proteins, it can modulate cell proliferation, migration, and invasion. Inhibition of PTP4A3 by compounds like this compound is expected to reverse these effects.
Caption: PTP4A3 signaling pathway and its inhibition by this compound.
Experimental Protocols
High-Throughput Screening (HTS) for PTP4A3 Inhibitors
This protocol outlines a robust and sensitive fluorescence-based HTS assay to identify novel inhibitors of PTP4A3.
Assay Principle:
The assay measures the phosphatase activity of PTP4A3 using a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP). PTP4A3 catalyzes the hydrolysis of the phosphate group from DiFMUP, releasing the highly fluorescent product 6,8-Difluoro-4-Methylumbelliferone (DiFMU). The rate of fluorescence increase is directly proportional to the PTP4A3 activity. Inhibitors will decrease the rate of this reaction.
Materials and Reagents:
-
Recombinant Human PTP4A3
-
DiFMUP Substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT
-
This compound (as a positive control)
-
Compound library (dissolved in DMSO)
-
384-well, black, low-volume assay plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Experimental Workflow:
Caption: Experimental workflow for the PTP4A3 high-throughput screening assay.
Detailed Protocol:
-
Compound Plating: Using an acoustic liquid handler or a pintool, dispense 50 nL of each compound from the library into the wells of a 384-well assay plate. Also, dispense DMSO (negative control) and a dilution series of this compound (positive control) into respective wells.
-
Enzyme Preparation and Addition: Prepare a 2X working solution of recombinant PTP4A3 in assay buffer. Add 10 µL of this solution to each well of the assay plate.
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow compounds to bind to the enzyme.
-
Substrate Preparation and Addition: Prepare a 2X working solution of DiFMUP in assay buffer. To initiate the reaction, add 10 µL of the DiFMUP solution to each well.
-
Reaction Incubation: Mix the plate and incubate at room temperature for 60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at 360 nm and emission at 460 nm.
Data Analysis:
-
Calculate Percent Inhibition:
-
The percent inhibition for each compound is calculated relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
Where Signal_Compound is the fluorescence of the test well, Signal_Negative is the average fluorescence of the DMSO wells (0% inhibition), and Signal_Positive is the average fluorescence of the no-enzyme wells (100% inhibition).
-
-
Hit Identification: Compounds exhibiting inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered primary hits.
-
Dose-Response and IC50 Determination: Primary hits should be re-tested in a dose-response format to determine their potency (IC50 value). Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation.
Concluding Remarks
The protocols and data presented provide a framework for the use of this compound (based on JMS-053) in high-throughput screening assays for the discovery of novel PTP4A3 inhibitors. The described fluorescence-based assay is robust, sensitive, and amenable to automation, making it suitable for large-scale screening campaigns. Further characterization of identified hits using orthogonal assays and cell-based models will be crucial for their validation and further development.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cellular Responses to JY-XHe-053 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of JY-XHe-053. Based on available information for structurally similar compounds such as JMS-053, this compound is presumed to be a potent and selective inhibitor of Protein Tyrosine Phosphatase 4A3 (PTP4A3). PTP4A3 is an oncogenic protein implicated in various cancers, and its inhibition represents a promising therapeutic strategy.
This document outlines detailed protocols for assessing key cellular responses to this compound treatment, including apoptosis and cell cycle progression, using flow cytometry. Notably, studies on similar PTP4A3 inhibitors like JMS-053 have indicated a lack of significant reactive oxygen species (ROS) generation.[1] Therefore, while a protocol for ROS analysis is provided for comprehensive evaluation, it is hypothesized that this compound may not induce oxidative stress.
Core Concepts: The PTP4A3 Signaling Pathway
PTP4A3 is a phosphatase that plays a crucial role in cancer progression by promoting cell migration, invasion, and proliferation. Its overexpression has been correlated with poor prognosis in several human cancers. This compound, as a putative PTP4A3 inhibitor, is expected to modulate downstream signaling pathways, ultimately leading to anti-cancer effects such as the induction of apoptosis and cell cycle arrest.
Caption: Proposed signaling pathway of this compound.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a template for summarizing quantitative data obtained from flow cytometry experiments.
Table 1: Apoptosis Analysis - Percentage of Cell Populations
| Treatment Concentration | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control (0 µM) | ||||
| This compound (X µM) | ||||
| This compound (Y µM) | ||||
| This compound (Z µM) |
Table 2: Cell Cycle Analysis - Percentage of Cells in Each Phase
| Treatment Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptotic) |
| Vehicle Control (0 µM) | ||||
| This compound (X µM) | ||||
| This compound (Y µM) | ||||
| This compound (Z µM) |
Table 3: Reactive Oxygen Species (ROS) Analysis - Mean Fluorescence Intensity (MFI)
| Treatment Concentration | Mean Fluorescence Intensity (MFI) | Fold Change vs. Control |
| Vehicle Control (0 µM) | 1.0 | |
| This compound (X µM) | ||
| This compound (Y µM) | ||
| This compound (Z µM) | ||
| Positive Control (e.g., H₂O₂) |
Experimental Protocols
The following are detailed protocols for the analysis of apoptosis, cell cycle, and ROS levels in cancer cells following exposure to this compound.
General Experimental Workflow
Caption: General workflow for flow cytometry analysis.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cancer cells
Procedure:
-
Cell Preparation: Treat cells with the desired concentrations of this compound or a vehicle control for the specified duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat this step.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (or as recommended by the manufacturer).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Use logarithmic scales for both the FITC (Annexin V) and PI fluorescence channels. Set up quadrants based on unstained, single-stained (Annexin V only and PI only), and dual-stained controls.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[5]
Materials:
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
Cold 70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cancer cells
Procedure:
-
Cell Preparation: Treat cells as described in the apoptosis protocol.
-
Cell Harvesting: Harvest cells as previously described.
-
Washing: Wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation: Incubate the cells in 70% ethanol for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks if necessary.
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the PI staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a linear scale for the PI fluorescence channel. Use a histogram to visualize the distribution of DNA content and quantify the percentage of cells in each phase of the cell cycle.
Protocol 3: Reactive Oxygen Species (ROS) Detection using H2DCFDA
This assay measures intracellular ROS levels using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
Materials:
-
H2DCFDA (or a similar ROS detection reagent)
-
Phosphate-Buffered Saline (PBS) or appropriate buffer
-
Treated and untreated cancer cells
-
Positive control (e.g., H₂O₂)
Procedure:
-
Cell Preparation: Treat cells with this compound or a vehicle control.
-
Cell Harvesting: Harvest cells as previously described.
-
Washing: Wash the cell pellet with warm PBS or buffer.
-
Loading with H2DCFDA: Resuspend the cells in pre-warmed buffer containing the H2DCFDA probe at the recommended concentration.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells to remove the H2DCFDA-containing buffer and wash with PBS.
-
Resuspension: Resuspend the cells in PBS for analysis.
-
Flow Cytometry Analysis: Immediately analyze the samples on a flow cytometer, measuring the fluorescence in the FITC channel. Compare the mean fluorescence intensity (MFI) of treated cells to the vehicle control and a positive control.
Logical Relationship of Analyses
References
Application Notes and Protocols for JY-XHe-053
For Researchers, Scientists, and Drug Development Professionals
Introduction
JY-XHe-053 is a selective modulator of γ-aminobutyric acid type A (GABAA) receptors, with a particular affinity for those containing the α5 subunit. As a positive allosteric modulator, this compound enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to a reduction in neuronal excitability. This document provides detailed protocols for the preparation of stock solutions of this compound to ensure accurate and reproducible experimental outcomes.
Compound Information
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 612526-36-0 | MedchemExpress, TargetMol |
| Molecular Formula | C₂₂H₁₆FN₃O₂ | PubChem |
| Molecular Weight | 373.4 g/mol | PubChem |
| Storage Temperature | -20°C | Tebubio |
| Purity | >98% (typical) | Varies by supplier |
| Appearance | Crystalline solid | Varies by supplier |
| Solubility | Soluble in DMSO | Assumed based on common practice for similar compounds |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many in vitro experiments.
Step 1: Calculate the required mass of this compound.
To prepare a 10 mM stock solution, use the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 0.010 mol/L x 0.001 L x 373.4 g/mol x 1000 mg/g = 3.734 mg
Step 2: Weigh the this compound powder.
-
Place a sterile microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh out the calculated mass of this compound powder into the tube.
Step 3: Dissolve the powder in DMSO.
-
Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For the example above, add 1 mL of DMSO.
-
Cap the tube securely.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be necessary to aid dissolution.
Step 4: Aliquot and Store.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.
Preparation of Working Solutions
For cell-based assays, it is crucial to dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentration. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Example: Preparing a 10 µM working solution from a 10 mM stock.
-
Perform a serial dilution. For example, first, dilute the 10 mM stock solution 1:100 in cell culture medium to obtain a 100 µM intermediate solution (e.g., 2 µL of 10 mM stock in 198 µL of medium).
-
Then, dilute the 100 µM intermediate solution 1:10 in cell culture medium to obtain the final 10 µM working solution (e.g., 10 µL of 100 µM intermediate in 90 µL of medium).
The final DMSO concentration in this example would be 0.1%.
Visualizations
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound as a positive allosteric modulator of the GABAA receptor.
Caption: GABAA Receptor Modulation by this compound.
Experimental Workflow
The following diagram outlines the workflow for preparing a stock solution of this compound.
Caption: this compound Stock Solution Workflow.
Administration Routes of JY-XHe-053 in Mice: Application Notes and Protocols
Disclaimer: As of November 2025, there is no publicly available scientific literature or data regarding a compound designated "JY-XHe-053." The following application notes and protocols are provided as a generalized template based on common practices for the administration of novel small molecule compounds to mice in a research setting. These should be adapted and validated for the specific physicochemical properties and pharmacological profile of this compound.
Abstract
This document provides a framework for protocols detailing the administration of the investigational compound this compound to mice via common routes: oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC). It includes templates for data presentation and diagrams for experimental workflows to guide researchers in pharmacology, toxicology, and drug development.
Compound Information
| Parameter | Description |
| Compound Name | This compound |
| Molecular Formula | [Insert Formula] |
| Molecular Weight | [Insert Weight] |
| Solubility | [Detail solubility in common vehicles, e.g., water, DMSO, PBS, saline, corn oil] |
| Storage Conditions | [e.g., -20°C, protected from light] |
| Safety Precautions | [Handle with appropriate personal protective equipment (PPE). Refer to Material Safety Data Sheet.] |
Comparative Pharmacokinetic Data (Template)
The following table is a template for summarizing key pharmacokinetic parameters of this compound following administration via different routes. Data should be presented as mean ± standard deviation (SD).
| Parameter | Oral (PO) | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) |
| Dose (mg/kg) | e.g., 10 | e.g., 2 | e.g., 5 | e.g., 5 |
| Cmax (ng/mL) | [Value] | [Value] | [Value] | [Value] |
| Tmax (h) | [Value] | [Value] | [Value] | [Value] |
| AUC₀-t (ng·h/mL) | [Value] | [Value] | [Value] | [Value] |
| AUC₀-inf (ng·h/mL) | [Value] | [Value] | [Value] | [Value] |
| Half-life (t½) (h) | [Value] | [Value] | [Value] | [Value] |
| Bioavailability (F%) | [Value] | 100% (by def.) | [Value] | [Value] |
| Clearance (CL) (mL/h/kg) | [Value] | [Value] | [Value] | [Value] |
| Volume of Distribution (Vd) (L/kg) | [Value] | [Value] | [Value] | [Value] |
Experimental Protocols
Animal Models
-
Species: Mus musculus
-
Strain: [e.g., C57BL/6, BALB/c, CD-1]
-
Age/Weight: [e.g., 6-8 weeks old, 20-25 g]
-
Acclimation Period: Minimum of 7 days prior to experimentation.
-
Housing: Standard conditions ([e.g., 12-hour light/dark cycle, 22 ± 2°C, ad libitum access to food and water]).
-
Ethics: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Preparation of Dosing Solutions
This section requires empirical validation based on the solubility of this compound.
-
Vehicle Selection: The choice of vehicle is critical and depends on the administration route and the compound's solubility. Common vehicles include:
-
Aqueous: Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W).
-
Suspensions: 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in water.
-
Solutions with co-solvents: e.g., 10% DMSO, 40% PEG300, 50% PBS. Note: DMSO concentration should be minimized, especially for IV routes.
-
Oil-based: Corn oil, sesame oil (for subcutaneous or oral routes).
-
-
Example Preparation (for a 10 mg/mL solution):
-
Weigh the required amount of this compound.
-
If using a co-solvent system, first dissolve this compound in the organic solvent (e.g., DMSO).
-
Gradually add the remaining vehicle components while vortexing or sonicating until a clear solution or uniform suspension is achieved.
-
Verify the final concentration and stability. Prepare fresh daily unless stability data indicates otherwise.
-
Administration Procedures
The following diagram illustrates the general workflow for a typical in vivo study involving compound administration.
Caption: General workflow for in vivo compound administration in mice.
-
Method: Oral gavage.
-
Equipment: 20-24 gauge, flexible or rigid, ball-tipped gavage needle.
-
Volume: Typically 5-10 mL/kg body weight. Do not exceed 10 mL/kg.
-
Procedure: a. Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the needle. b. Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. c. Carefully insert the needle into the esophagus. Do not force the needle. d. Slowly dispense the solution. e. Monitor the animal for any signs of respiratory distress.
-
Method: Typically via the lateral tail vein.
-
Equipment: 27-30 gauge needle attached to a tuberculin syringe. A restraining device is required.
-
Volume: Typically 2-5 mL/kg body weight. The solution must be a clear, sterile, and free of particulates.
-
Procedure: a. Warm the mouse's tail using a heat lamp or warm water to dilate the veins. b. Place the mouse in a restraining device. c. Identify a lateral tail vein. d. Insert the needle, bevel up, into the vein. e. Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-attempt. f. Apply gentle pressure to the injection site upon needle withdrawal.
-
Method: Injection into the peritoneal cavity.
-
Equipment: 25-27 gauge needle.
-
Volume: Typically 10-20 mL/kg body weight.
-
Procedure: a. Securely restrain the mouse, tilting it head-down to move organs away from the injection site. b. Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. c. Aspirate briefly to ensure no fluid (urine, blood) is drawn, confirming correct placement. d. Inject the solution.
-
Method: Injection into the loose skin, typically over the back or flank.
-
Equipment: 25-27 gauge needle.
-
Volume: Typically 5-10 mL/kg body weight.
-
Procedure: a. Gently lift a fold of skin on the mouse's back. b. Insert the needle into the "tent" of skin. c. Inject the solution, which will form a small bleb under the skin. d. Withdraw the needle and gently massage the area to aid dispersal.
Potential Signaling Pathway Involvement (Template)
If this compound is hypothesized to be an inhibitor or activator of a specific pathway (e.g., a kinase pathway), the following diagram provides a template for visualization.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Application Notes and Protocols for Confocal Microscopy with JY-XHe-053 Labeled Probes
Introduction
JY-XHe-053 is a novel fluorescent probe with significant potential for advancing research in cellular biology and drug development. Its unique spectral properties and high specificity make it an invaluable tool for high-resolution imaging and quantitative analysis using confocal microscopy. These application notes provide detailed protocols and guidelines for utilizing this compound labeled probes to investigate cellular structures and signaling pathways, ensuring optimal performance and data reproducibility for researchers, scientists, and drug development professionals. Confocal microscopy, a powerful technique that rejects out-of-focus light, enables the acquisition of high-resolution, optically sectioned images from thick specimens, which is essential for detailed 3D reconstructions and quantitative analysis.[1][2][3][4]
Product Information
This compound is a highly photostable, organic fluorescent dye that can be conjugated to a variety of molecules, including antibodies, peptides, and nucleic acids, to serve as specific probes in cellular imaging.
Spectral Properties
The spectral characteristics of this compound are critical for designing imaging experiments and minimizing crosstalk with other fluorophores.
| Property | Wavelength (nm) |
| Excitation (Max) | 488 nm |
| Emission (Max) | 520 nm |
Table 1: Spectral Properties of this compound. This table summarizes the maximal excitation and emission wavelengths for the this compound probe, which are compatible with the standard 488 nm laser line available on most confocal microscopes.
Quantum Yield and Extinction Coefficient
| Property | Value |
| Quantum Yield | > 0.85 |
| Molar Extinction Coefficient | ~70,000 cm⁻¹M⁻¹ |
Table 2: Photophysical Properties of this compound. This table outlines the high quantum yield and molar extinction coefficient of this compound, indicating its exceptional brightness and efficiency in absorbing and emitting light.
Applications
This compound labeled probes are versatile and can be employed in a wide range of applications in confocal microscopy, including:
-
Immunofluorescence (IF): Visualize the subcellular localization of specific proteins by using this compound conjugated to primary or secondary antibodies.
-
Fluorescence In Situ Hybridization (FISH): Detect and localize specific DNA or RNA sequences within cells.
-
Live-Cell Imaging: Track dynamic cellular processes in real-time, leveraging the high photostability and low cytotoxicity of the probe.
-
High-Content Screening (HCS): Automate the imaging and analysis of large numbers of cells for drug discovery and toxicology studies.
-
3D Cell Culture Imaging: Penetrate and image complex, thick specimens such as spheroids and organoids.[2]
Experimental Protocols
The following protocols provide a starting point for using this compound labeled probes. Optimization may be required depending on the specific cell type, target, and experimental setup.
Immunofluorescence Staining of Fixed Cells
This protocol describes the use of a this compound conjugated secondary antibody for the detection of a target protein.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibody specific to the target protein
-
This compound conjugated secondary antibody
-
Antifade mounting medium with DAPI
Procedure:
-
Cell Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% BSA for 1 hour to reduce non-specific binding.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Dilute the this compound conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Final Washes: Wash three times with PBS, protected from light.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Image using a confocal microscope with appropriate laser lines and emission filters for DAPI and this compound.
Caption: Immunofluorescence Workflow.
Live-Cell Imaging Protocol
This protocol outlines a general procedure for imaging dynamic processes in living cells using a this compound labeled probe.
Materials:
-
Live cells cultured in a glass-bottom imaging dish
-
Live-cell imaging medium
-
This compound labeled probe (e.g., targeting a specific organelle or protein)
-
Confocal microscope equipped with a live-cell incubation chamber (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells on a glass-bottom dish to achieve 60-80% confluency on the day of imaging.
-
Probe Loading: Replace the culture medium with a pre-warmed imaging medium containing the this compound probe at the desired concentration. Incubate for the recommended time (typically 15-60 minutes) at 37°C.
-
Washing: Gently wash the cells twice with a pre-warmed imaging medium to remove the unbound probe.
-
Imaging: Place the dish on the confocal microscope stage within the incubation chamber. Allow the cells to equilibrate for 10-15 minutes.
-
Acquisition: Acquire images using the 488 nm laser for excitation and an appropriate emission filter. Use the lowest possible laser power and fastest scan speed to minimize phototoxicity and photobleaching.
Caption: Live-Cell Imaging Workflow.
Signaling Pathway Analysis
This compound probes can be instrumental in dissecting complex signaling pathways by allowing for the precise localization and quantification of key signaling molecules. For instance, a this compound labeled antibody against a phosphorylated transcription factor can reveal its nuclear translocation upon pathway activation.
Example: Pro-inflammatory Signaling Pathway
The diagram below illustrates a simplified pro-inflammatory signaling pathway that can be investigated using this compound probes to track the localization of the NF-κB transcription factor.
Caption: NF-κB Signaling Pathway.
Data Analysis and Interpretation
Quantitative analysis of confocal images is crucial for obtaining meaningful biological insights.
Quantitative Parameters
| Parameter | Description | Recommended Software |
| Co-localization | Measures the spatial overlap between two or more fluorescent signals. | ImageJ/Fiji (Coloc 2), Imaris |
| Intensity Measurement | Quantifies the fluorescence intensity within a defined region of interest (ROI). | ImageJ/Fiji, CellProfiler |
| Object Tracking | Tracks the movement of fluorescently labeled objects over time in live-cell imaging. | ImageJ/Fiji (TrackMate), Imaris |
| 3D Reconstruction | Creates a three-dimensional model from a z-stack of confocal images. | Imaris, Amira, ImageJ/Fiji (3D Viewer) |
Table 3: Key Quantitative Parameters and Analysis Tools. This table provides an overview of important parameters that can be quantified from confocal images and suggests software tools for their analysis.
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or No Signal | - Insufficient probe concentration- Inefficient primary antibody- Photobleaching | - Optimize probe concentration- Validate primary antibody- Reduce laser power and exposure time |
| High Background | - Non-specific antibody binding- Inadequate washing- Autofluorescence | - Increase blocking time/concentration- Optimize washing steps- Use spectral unmixing or a different fluorophore |
| Phototoxicity | - High laser power- Long exposure times | - Use the lowest laser power possible- Use a more sensitive detector- Reduce the duration of time-lapse imaging |
Table 4: Common Troubleshooting Scenarios. This table offers solutions to common problems encountered during confocal microscopy experiments with fluorescent probes.
Conclusion
The this compound probe represents a significant advancement in fluorescent labeling technology, offering researchers a powerful tool for high-resolution and quantitative confocal microscopy. By following the detailed protocols and guidelines presented in these application notes, scientists and drug development professionals can effectively utilize this novel probe to explore complex biological systems, leading to new discoveries and therapeutic innovations. Careful experimental design, optimization, and quantitative analysis are paramount to harnessing the full potential of this compound in cellular imaging.
References
Troubleshooting & Optimization
Technical Support Center: JY-XHe-053
Welcome to the technical support center for JY-XHe-053. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your research.
Troubleshooting Guide: this compound Not Dissolving in DMSO
It is crucial for experimental success to ensure that your compound is fully dissolved before use. If you are experiencing difficulty dissolving this compound in DMSO, please consult the following guide.
Q1: My this compound is not fully dissolving in DMSO at my desired concentration. What are the initial steps I should take?
A1: Encountering solubility issues is a common challenge in experimental research. Here are the initial steps to troubleshoot the problem:
-
Verify Compound and Solvent Quality: Ensure that you are using high-purity, anhydrous DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air, which can significantly reduce its ability to dissolve certain organic compounds.[1][2] It is recommended to use a fresh bottle of DMSO or one that has been stored properly to prevent moisture absorption.[3][4]
-
Gentle Heating: Try warming the solution in a water bath at 30-37°C for 5-10 minutes.[1] For many compounds, solubility increases with temperature. However, avoid excessive or prolonged heating, as it may degrade the compound.
-
Sonication: Place the vial in a sonicator bath for 10-15 minutes. Sonication uses ultrasonic waves to agitate the solution, which can help break up compound aggregates and facilitate dissolution.
-
Vortexing: After heating or sonication, vortex the solution vigorously for 1-2 minutes to ensure it is well-mixed.
If the compound remains insoluble after these steps, you may need to consider the factors outlined in the subsequent questions.
Q2: I've tried the initial steps, but my compound still won't dissolve. Could the concentration be too high?
A2: Yes, it is possible that you are attempting to prepare a stock solution that is above the solubility limit of this compound in DMSO. Every compound has a maximum concentration at which it will remain dissolved in a given solvent.
Recommendation: Try preparing a more dilute stock solution. You can perform a serial dilution to find a concentration at which the compound fully dissolves. It is often better to have a clear, fully dissolved stock solution at a lower concentration than a suspension at a higher one, as the latter will lead to inaccurate dosing in your experiments.
Q3: My this compound dissolves in DMSO initially, but then precipitates out of solution upon storage or after a freeze-thaw cycle. How can I prevent this?
A3: This is a common issue, particularly with compounds that are stored at low temperatures.
Recommendations:
-
Aliquot Your Stock Solution: To avoid repeated freeze-thaw cycles, it is best practice to aliquot your stock solution into smaller, single-use volumes. This minimizes the number of times the main stock is thawed and refrozen.
-
Re-dissolving Precipitate: If you observe a precipitate after storage, you can try to re-dissolve it by following the gentle heating and sonication steps outlined in Q1. Always visually inspect the solution to ensure it is clear before use.
-
Storage Conditions: For long-term storage, DMSO stock solutions are typically stored at -20°C or -80°C.
Q4: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous buffer or cell culture medium. What should I do?
A4: This phenomenon is often referred to as "salting out" and occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble.
Recommendations:
-
Serial Dilutions in DMSO: Before adding the compound to your aqueous medium, perform serial dilutions of your concentrated DMSO stock solution in DMSO to get closer to your final desired concentration.
-
Final Dilution Step: Add the final, most diluted DMSO sample to your aqueous medium while vortexing or stirring to ensure rapid and even dispersal.
-
Final DMSO Concentration: Be mindful of the final concentration of DMSO in your assay. Most cell lines can tolerate up to 0.1% DMSO without significant toxicity, but it is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Water bath sonicator
-
Calibrated balance and appropriate vials (e.g., amber glass or polypropylene)
Procedure:
-
Preparation: Allow the vial of this compound and the bottle of DMSO to come to room temperature before opening to minimize moisture absorption.
-
Calculation: Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution.
-
Weighing: Accurately weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Initial Dissolution: Vortex the solution vigorously for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution for any undissolved particles.
-
Further Dissolution Steps (if necessary):
-
If particles are still visible, place the vial in a water bath sonicator for 10-15 minutes.
-
If the compound is still not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.
-
-
Final Inspection and Storage: Once the solution is clear and free of any particulate matter, it is ready for use or storage. For storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Data Presentation
Table 1: Troubleshooting Summary for this compound Dissolution in DMSO
| Problem | Potential Cause | Recommended Action | Expected Outcome |
| Visible solid particles or cloudiness in the DMSO solution. | Compound concentration exceeds solubility limit. | Prepare a more dilute stock solution. | The compound fully dissolves, resulting in a clear solution. |
| Low-quality or wet DMSO. | Use a fresh, anhydrous, high-purity bottle of DMSO. | Improved dissolution of the compound. | |
| Insufficient mixing. | Vortex vigorously for 1-2 minutes. | A clear, homogenous solution is formed. | |
| Low temperature. | Gently warm the solution in a 37°C water bath for 5-10 minutes. | The compound dissolves completely. | |
| Compound aggregation. | Sonicate the vial in a water bath for 10-15 minutes. | Aggregates are broken up, leading to a clear solution. | |
| Precipitation after freeze-thaw cycles. | Compound coming out of solution at low temperatures. | Aliquot stock solution into single-use volumes to avoid repeated freeze-thaw cycles. | The integrity of the stock solution is maintained. |
| Precipitation upon dilution in aqueous media. | "Salting out" effect. | Perform serial dilutions in DMSO first before adding to the aqueous solution. | The compound remains in solution at the final working concentration. |
Mandatory Visualizations
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting this compound solubility issues in DMSO.
PTP4A3 Signaling Pathway
While specific data for this compound is unavailable, related compounds are known to inhibit Protein Tyrosine Phosphatase 4A3 (PTP4A3). PTP4A3 is implicated in cancer progression and metastasis through its modulation of various signaling pathways.
Caption: A simplified diagram of the PTP4A3 signaling pathway, a potential target of this compound.
References
Technical Support Center: Optimizing JMS-053 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of JMS-053, a potent and selective PTP4A3 phosphatase inhibitor, for cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is JMS-053 and what is its mechanism of action?
A1: JMS-053 is a novel, potent, and selective, reversible, allosteric inhibitor of Protein Tyrosine Phosphatase 4A3 (PTP4A3).[1][2] PTP4A3 is an oncogenic phosphatase implicated in various cancers. By inhibiting PTP4A3, JMS-053 can suppress cancer cell proliferation, migration, and spheroid growth.[1][2] Its mechanism of action involves the interference with multiple signaling pathways, including the RhoA and STAT3/p38 pathways.[1]
Q2: What is the recommended starting concentration for JMS-053 in cell culture experiments?
A2: The optimal concentration of JMS-053 is highly dependent on the cell line and the specific assay being performed. Based on published data, a good starting point for most cancer cell lines is a concentration range of 0.1 µM to 10 µM. For migration assays, concentrations as low as 500 nM have been shown to be effective in OVCAR4 cells. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of JMS-053?
A3: JMS-053 is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve JMS-053 in high-quality, anhydrous DMSO to a concentration of 10 mg/mL (39.02 mM). Gentle warming to 60°C and ultrasonication may be required to fully dissolve the compound. It is important to use newly opened DMSO as it is hygroscopic, and water content can affect solubility. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: I am observing cytotoxicity in my cell culture after treatment with JMS-053. What could be the cause and how can I troubleshoot this?
A4: Unintended cytotoxicity can arise from several factors:
-
High Concentration: The concentration of JMS-053 may be too high for your specific cell line. It is crucial to perform a dose-response experiment to determine the half-maximal cytotoxic concentration (EC50) and select a concentration that provides the desired biological effect with minimal toxicity.
-
Solvent Toxicity: The final concentration of the solvent (DMSO) in the cell culture medium may be toxic to the cells. It is recommended to keep the final DMSO concentration below 0.5%. Always include a vehicle control (cells treated with the same concentration of DMSO as the highest JMS-053 concentration) in your experiments to assess solvent toxicity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. Consider testing a lower concentration range or a different cell line if the observed toxicity is too high.
-
Compound Instability: Ensure that your JMS-053 stock solution is properly stored and has not degraded. Prepare fresh dilutions from a new aliquot for each experiment.
Data Presentation
Table 1: In Vitro Inhibitory and Antiproliferative Activity of JMS-053
| Target/Cell Line | Assay Type | IC50/EC50 (µM) | Incubation Time |
| PTP4A3 (enzyme) | In Vitro Inhibition | 0.018 | N/A |
| PTP4A1 (enzyme) | In Vitro Inhibition | 0.050 | N/A |
| PTP4A2 (enzyme) | In Vitro Inhibition | 0.053 | N/A |
| A2780 | Antiproliferation | 0.6 | 48 h |
| OVCAR4 | Antiproliferation | 4.42 | 48 h |
| Hs578T | Antiproliferation | 8.48 | 48 h |
| Kuramochi | Antiproliferation | 13.25 | 48 h |
| MDA-MB-231 | Antiproliferation | 32.67 | 48 h |
| MDA-MB-231 | Cytotoxicity | 42.7 | 72 h |
Data compiled from MedchemExpress.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general guideline for assessing the effect of JMS-053 on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of JMS-053 in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of JMS-053. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
Protocol 2: Western Blot for Phospho-STAT3
This protocol can be used to confirm the inhibitory effect of JMS-053 on the STAT3 signaling pathway.
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentrations of JMS-053 for the appropriate time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.
Visualizations
Caption: PTP4A3 Signaling Pathway and Inhibition by JMS-053.
Caption: General workflow for optimizing JMS-053 concentration.
References
Preventing JY-XHe-053 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of JY-XHe-053 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of small molecule precipitation in cell culture media?
Precipitation of compounds like this compound in cell culture media can be triggered by several factors:
-
Low Compound Solubility: The intrinsic solubility of a compound in aqueous solutions is a primary factor.
-
High Concentration: Exceeding the solubility limit of the compound in the media will cause it to precipitate.
-
Solvent Shock: Rapidly diluting a compound from a high-concentration organic stock solution into the aqueous media can cause it to crash out of solution.
-
Media Composition: Components in the media, such as salts and proteins, can interact with the compound and reduce its solubility.[1][2]
-
pH of the Media: The pH of the cell culture media can affect the charge state and solubility of a compound.
-
Temperature: Temperature fluctuations, such as moving media from cold storage to an incubator, can alter compound solubility.[1][2]
-
Storage and Handling: Improper storage of stock solutions or repeated freeze-thaw cycles can lead to compound degradation and precipitation.[1]
Q2: How can I determine the optimal solvent for my this compound stock solution?
Recommended Solvents for Small Molecules in Cell Culture:
| Solvent | Polarity | Common Use | Notes |
| DMSO | Polar aprotic | Universal solvent for many small molecules | Can be toxic to cells at concentrations >0.5%. |
| Ethanol | Polar protic | Solvent for many organic compounds | Can be toxic to some cell lines. |
| Methanol | Polar protic | Less common for cell culture due to toxicity | Higher toxicity than ethanol. |
| PBS | Aqueous | For highly water-soluble compounds | Limited use for hydrophobic compounds. |
Q3: What is the maximum recommended concentration of organic solvent in my cell culture media?
The final concentration of the organic solvent in the cell culture media should be kept to a minimum to avoid cellular toxicity. For DMSO, a final concentration of ≤0.1% is generally considered safe for most cell lines, although some are more sensitive. It is crucial to include a vehicle control in your experiments with the same final concentration of the solvent used for this compound.
Troubleshooting Guide: Preventing this compound Precipitation
If you are observing precipitation of this compound in your cell culture media, follow this step-by-step troubleshooting guide.
Step 1: Stock Solution Preparation and Storage
Proper preparation and storage of your stock solution are critical to preventing precipitation.
Experimental Protocol: Preparing a this compound Stock Solution
-
Select an appropriate solvent: Based on any available data or preliminary solubility tests, choose a suitable solvent (e.g., DMSO).
-
Weigh the compound: Accurately weigh a small amount of this compound powder.
-
Dissolve the compound: Add the solvent to the powder to achieve a high-concentration stock solution (e.g., 10 mM). Vortex or sonicate briefly to ensure complete dissolution.
-
Sterile filter: Filter the stock solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particulates.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended for the compound.
Step 2: Diluting the Stock Solution into Media
The method of diluting the stock solution into the cell culture media is a common source of precipitation.
Experimental Protocol: Adding this compound to Cell Culture Media
-
Pre-warm the media: Ensure your cell culture media is pre-warmed to 37°C.
-
Perform serial dilutions: Instead of adding the high-concentration stock directly to the final volume of media, perform one or more intermediate dilution steps in pre-warmed media. This gradual reduction in solvent concentration helps prevent "solvent shock."
-
Add dropwise while vortexing: When adding the compound (either stock or intermediate dilution) to the media, add it dropwise to the side of the tube while gently vortexing or swirling the media. This facilitates rapid mixing and dispersion.
-
Visually inspect: After each addition, visually inspect the media for any signs of precipitation before proceeding.
Hypothetical Serial Dilution Protocol for this compound:
| Step | Action | Starting Concentration | Final Concentration |
| 1 | Prepare 10 mM stock in DMSO | - | 10 mM |
| 2 | Dilute 10 µL of 10 mM stock into 990 µL of media | 10 mM | 100 µM |
| 3 | Dilute 100 µL of 100 µM intermediate into 900 µL of media | 100 µM | 10 µM |
Step 3: Troubleshooting Workflow
If precipitation still occurs, follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for addressing this compound precipitation.
Contextual Signaling Pathway
This compound is identified as a selective modulator of GABAA receptors. The following diagram illustrates a simplified GABAergic synapse to provide context for its mechanism of action.
Caption: Simplified diagram of a GABAergic synapse.
References
Technical Support Center: Investigating Off-Target Effects of JY-XHe-053
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of the small molecule inhibitor JY-XHe-053.
Disclaimer: Publicly available information specifically detailing the off-target effects of a compound designated "this compound" is limited. The information provided below is based on general principles of small molecule inhibitor profiling and data available for structurally or functionally related compounds, such as the PTP4A3 inhibitor JMS-053. Researchers should always validate findings in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for inhibitors like this compound?
Off-target effects are unintended interactions of a drug or small molecule with proteins or other biomolecules that are not its primary therapeutic target. These interactions can lead to a variety of issues in experimental research and drug development, including:
-
Cellular toxicity: Off-target binding can disrupt essential cellular processes, leading to cell death or other adverse effects.
-
Misinterpretation of therapeutic mechanism: Understanding the full spectrum of a compound's interactions is crucial for elucidating its true mechanism of action.
-
Unforeseen side effects in clinical applications: In a therapeutic context, off-target effects can cause a range of unwanted side effects.
Q2: What is the known primary target of compounds related to this compound?
While specific information on this compound is scarce, the related compound JMS-053 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 4A3 (PTP4A3).[1] PTP4A3 is an oncogenic phosphatase involved in cancer cell migration, invasion, and tumor growth.[1] It is crucial to determine if this compound shares this primary target and to what extent it interacts with other phosphatases or unrelated proteins.
Q3: How can I begin to assess the potential off-target effects of this compound in my cell line?
A tiered approach is recommended to investigate off-target effects:
-
In Silico Profiling (Computational): Use computational methods to predict potential off-target interactions based on the chemical structure of this compound and its similarity to known ligands of various proteins.
-
In Vitro Profiling (Biochemical): Screen the compound against a panel of purified enzymes, receptors, or other protein targets. For a phosphatase inhibitor, this would ideally include a broad panel of other phosphatases. For kinase inhibitors, comprehensive kinome scans are standard practice.[2][3][4]
-
Cell-Based Assays: Employ cellular assays to observe the phenotypic effects of the compound. This can include viability assays, signaling pathway analysis, and gene expression profiling.
-
Proteomics Approaches: Utilize techniques like chemical proteomics to directly identify the proteins that bind to this compound within a cellular context.
Troubleshooting Guides
Problem 1: Unexpected or High Cellular Toxicity at Low Concentrations
Possible Cause: The observed toxicity may be due to potent off-target effects rather than the inhibition of the intended target.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 (or EC50) for both the intended on-target effect and cellular toxicity. A large window between these two values suggests better on-target specificity.
-
Use a Structurally Unrelated Inhibitor: If available, use another inhibitor of the same target with a different chemical scaffold. If this compound does not produce the same toxicity profile, it strengthens the hypothesis of off-target effects for this compound.
-
Rescue Experiment: If possible, overexpress the intended target in your cell line. If the toxicity is on-target, increased expression of the target might partially rescue the cells. Conversely, if the toxicity persists, it is likely an off-target effect.
-
Broad-Spectrum Profiling: Consider a broad biochemical screen (e.g., a phosphatase or kinase panel) to identify potent off-target interactions that could explain the toxicity.
Problem 2: Discrepancy Between Biochemical Potency and Cellular Activity
Possible Cause: The difference between how the compound behaves against a purified protein versus in a complex cellular environment can be due to several factors, including cell permeability, metabolic instability, or engagement of cellular off-targets that counteract the on-target effect.
Troubleshooting Steps:
-
Assess Cell Permeability: Utilize methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays to determine if the compound is efficiently entering the cells.
-
Metabolic Stability Assay: Incubate this compound with liver microsomes or cell lysates to assess its metabolic stability. Rapid degradation can lead to lower effective concentrations within the cell.
-
Target Engagement Assay: Use techniques like cellular thermal shift assay (CETSA) or NanoBRET to confirm that this compound is binding to its intended target within the cell and to quantify the extent of engagement at different concentrations.
-
Signaling Pathway Analysis: Analyze key downstream signaling pathways related to both the on-target and potential off-targets using methods like Western blotting or phospho-protein arrays. This can reveal if the compound is modulating pathways in an unexpected manner.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
This table illustrates how data from a kinase screen might be presented to assess selectivity. A lower "% of Control" or dissociation constant (Kd) indicates a stronger interaction.
| Kinase Target | % of Control @ 1 µM | Kd (nM) | On/Off-Target |
| PTP4A3 (On-Target) | 5 | 30 | On-Target |
| PTPN11 (SHP2) | 85 | >10,000 | Off-Target |
| DUSP6 | 75 | >10,000 | Off-Target |
| CDC25B | 92 | >10,000 | Off-Target |
| Kinase X | 15 | 250 | Potential Off-Target |
| Kinase Y | 50 | 5,000 | Off-Target |
| Kinase Z | 8 | 80 | Potential Off-Target |
Data is hypothetical and for illustrative purposes only.
Table 2: Troubleshooting Cellular Assay Results
| Observation | Possible Cause | Recommended Action |
| High toxicity at concentrations below on-target IC50 | Potent off-target effect | Perform broad-spectrum liability screen (e.g., kinase, phosphatase panels). |
| No cellular phenotype despite biochemical potency | Poor cell permeability or high metabolic instability | Conduct PAMPA/Caco-2 and microsomal stability assays. |
| Inconsistent results between experiments | Compound degradation, variable cell conditions | Use fresh compound dilutions, standardize cell passage number and density. |
| Phenotype does not match known target biology | Off-target effect or novel target biology | Use a structurally distinct inhibitor of the same target; perform gene expression profiling. |
Experimental Protocols
Protocol 1: General Workflow for Investigating Off-Target Effects
This protocol outlines a general workflow for characterizing the selectivity of a small molecule inhibitor like this compound.
Caption: Workflow for identifying and validating off-target effects.
Protocol 2: Downstream Signaling Pathway Analysis by Western Blot
-
Cell Treatment: Plate the chosen cell line (e.g., a cancer cell line with known PTP4A3 expression) and allow cells to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0.1, 1, 10 µM) and appropriate vehicle (e.g., DMSO) and positive controls for the desired incubation time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the on-target pathway (e.g., p-ERK, p-AKT if relevant to PTP4A3) and potential off-target pathways identified from screens. Also, probe for loading controls (e.g., GAPDH, β-actin).
-
Detection and Analysis: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the bands. Quantify band intensities to determine changes in protein phosphorylation or expression.
Signaling Pathways and Logical Relationships
Diagram 1: Simplified PTP4A3 Signaling and Potential Off-Target Interference
This diagram illustrates the intended on-target pathway of a PTP4A3 inhibitor and how a potential off-target kinase interaction could confound results.
Caption: On-target vs. potential off-target signaling effects.
Diagram 2: Logic for Deconvoluting On-Target vs. Off-Target Phenotypes
This diagram provides a logical framework for designing experiments to distinguish between on-target and off-target cellular effects.
Caption: Experimental logic to discern on- vs. off-target effects.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving In Vivo Efficacy of Novel Small Molecule Inhibitors (e.g., JY-XHe-053)
Disclaimer: Publicly available scientific literature and databases contain no specific information regarding the mechanism of action, in vivo efficacy, or experimental protocols for the molecule designated "JY-XHe-053". Therefore, this technical support center provides a comprehensive guide based on established principles and common challenges encountered when working with novel small molecule inhibitors in a research setting. The information herein is intended to serve as a general framework for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected in vivo efficacy with this compound despite promising in vitro data. What are the potential reasons?
A1: A discrepancy between in vitro and in vivo results is a common challenge in drug development. Several factors could contribute to this:
-
Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid metabolism, or rapid clearance in the in vivo model, preventing it from reaching the target tissue at a sufficient concentration for a sustained period.
-
Inadequate Formulation: The compound's solubility and stability in the formulation used for in vivo administration might be suboptimal, leading to poor absorption.
-
Off-Target Toxicity: The compound might cause unforeseen toxicity at the required therapeutic dose, necessitating dose reduction to a sub-optimal level.
-
Different Biological Environment: The in vivo microenvironment is significantly more complex than in vitro cell culture conditions. Factors such as protein binding, interaction with the extracellular matrix, and complex signaling networks can influence the compound's activity.
-
Inappropriate Animal Model: The chosen animal model may not accurately recapitulate the human disease state or the specific target biology.
Q2: How can we improve the formulation of this compound for better in vivo delivery?
A2: Optimizing the formulation is a critical step. Here are some strategies:
-
Solubility Enhancement: For poorly soluble compounds, consider using co-solvents (e.g., DMSO, PEG), cyclodextrins, or lipid-based formulations.
-
Vehicle Selection: The choice of vehicle is crucial and should be tailored to the route of administration and the compound's properties. It is essential to conduct tolerability studies for the chosen vehicle alone.
-
Advanced Drug Delivery Systems: For sustained release and targeted delivery, consider encapsulating the compound in nanoparticles, liposomes, or injectable in situ-forming gels.[1]
Q3: What is a Maximum Tolerated Dose (MTD) study, and why is it important?
A3: A Maximum Tolerated Dose (MTD) study is a crucial initial in vivo experiment to determine the highest dose of a compound that can be administered without causing unacceptable toxicity.[2] This study is vital for establishing a safe dose range for subsequent efficacy studies.[2]
Q4: How do we establish a starting dose for an MTD study?
A4: The starting dose for an MTD study is often extrapolated from in vitro IC50 or EC50 values. A common approach is to begin at a dose projected to achieve a plasma concentration several times higher than the in vitro effective concentration.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Tumor Growth Inhibition | Poor bioavailability or rapid clearance. | Conduct a pharmacokinetic (PK) study to analyze drug exposure over time. |
| Insufficient target engagement. | Perform a pharmacodynamic (PD) study to measure target modulation in tumor tissue.[2] | |
| Ineffective formulation. | Test different formulations to improve solubility and absorption. | |
| Unexpected Animal Toxicity (e.g., weight loss, lethargy) | Off-target effects of the compound. | Perform in vitro kinase profiling or other off-target screening assays. |
| Toxicity of the vehicle. | Always include a vehicle-only control group in your experiment. | |
| High Variability in Tumor Growth Within Treatment Groups | Inconsistent dosing. | Ensure accurate and consistent administration of the compound. |
| Heterogeneity of the tumor model. | Increase the number of animals per group to improve statistical power. |
Key Experimental Protocols
Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent species (e.g., BALB/c mice), typically 6-8 weeks old.
-
Dose Escalation: Administer increasing doses of this compound to different cohorts of animals.
-
Administration: Use the intended clinical route of administration (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Record body weight, clinical signs of toxicity (e.g., changes in appearance, behavior), and any mortality daily for 7-14 days.
-
Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry, and perform a gross necropsy and histopathological examination of major organs.
In Vivo Tumor Xenograft Efficacy Study
-
Cell Line and Implantation: Implant a relevant human cancer cell line subcutaneously into immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³) before starting treatment. Measure tumor volume 2-3 times per week using calipers.
-
Group Allocation: Randomize animals into different treatment groups (e.g., vehicle control, this compound at different doses below the MTD).
-
Treatment: Administer the compound according to the determined schedule.
-
Efficacy Assessment: Monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition.
Pharmacodynamic (PD) Marker Analysis
-
Satellite Group: Use a separate "satellite" group of tumor-bearing animals for PD analysis to avoid interfering with the efficacy arm of the study.
-
Sample Collection: Treat the satellite group with a single dose of this compound. Collect tumor and/or relevant tissue samples at various time points post-dose.
-
Biomarker Analysis: Analyze the collected tissues for a biomarker that indicates target engagement. For example, if this compound is a kinase inhibitor, this could be the phosphorylation status of a downstream protein, measured by techniques like Western blotting or immunohistochemistry.
Visualizations
Caption: Hypothetical signaling cascade targeted by this compound.
Caption: Experimental workflow for enhancing in vivo efficacy.
References
Troubleshooting inconsistent results with JY-XHe-053
Welcome to the technical support center for JY-XHe-053. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
For optimal performance, we recommend reconstituting lyophilized this compound in sterile dimethyl sulfoxide (DMSO) to create a stock solution. For most cell-based assays, a stock concentration of 10 mM is recommended.
Q2: How should I store this compound solutions?
Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1-2 weeks) and at -80°C for long-term storage. To minimize freeze-thaw cycles, we advise aliquoting the stock solution into smaller volumes. Protect the solution from light.
Q3: What is the expected half-life of this compound in cell culture medium?
The stability of this compound can be influenced by the components of the cell culture medium. In standard DMEM supplemented with 10% fetal bovine serum, the half-life is approximately 24 hours. For longer experiments, it may be necessary to replenish the compound.
Q4: Is this compound cytotoxic?
This compound may exhibit cytotoxicity at high concentrations. We recommend performing a dose-response curve to determine the optimal non-toxic working concentration for your specific cell line. The table below provides a summary of cytotoxicity data from various cell lines.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from several factors, ranging from reagent handling to experimental design. This guide addresses common problems and provides potential solutions.
Problem 1: High variability between experimental replicates.
High variability can obscure the true effect of this compound. The following table outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a uniform cell monolayer by thoroughly resuspending cells before plating. |
| Variation in treatment duration | Use a calibrated timer and stagger the addition of this compound to plates to ensure consistent incubation times. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. |
| Improper mixing of this compound | Vortex the stock solution and the final diluted solution thoroughly before adding to the cells. |
Problem 2: Weaker than expected biological effect.
If this compound is not producing the anticipated biological response, consider the following factors.
| Potential Cause | Troubleshooting Step |
| Degraded this compound | Ensure proper storage conditions were maintained. Use a fresh aliquot of the compound. |
| Sub-optimal concentration | Perform a dose-response experiment to identify the optimal concentration for your specific cell type and assay. |
| Cell line resistance | Some cell lines may be inherently less sensitive to this compound. Consider testing a different cell line. |
| Presence of interfering substances | Serum components in the culture medium can sometimes interfere with compound activity. Consider reducing the serum concentration if your cells can tolerate it. |
Experimental Protocols
Protocol 1: General Cell-Based Assay Workflow
This protocol provides a general workflow for treating cells with this compound and preparing them for downstream analysis.
Caption: General workflow for cell-based experiments using this compound.
Protocol 2: Western Blotting for Phospho-Target Protein
This protocol details the steps for analyzing the phosphorylation status of a target protein following this compound treatment.
-
Cell Treatment: Treat cells with the desired concentration of this compound for the determined amount of time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phospho-target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total target protein as a loading control.
Signaling Pathway
Hypothetical Signaling Pathway for this compound
This compound is a hypothesized inhibitor of the novel kinase, Kinase-X (KX), which is an upstream regulator of the Pro-Survival Pathway (PSP). Inhibition of KX by this compound leads to a decrease in the phosphorylation of downstream effector proteins, ultimately promoting apoptosis.
Caption: Hypothetical signaling pathway affected by this compound.
Quantitative Data Summary
The following table summarizes the IC50 values of this compound in various cancer cell lines as determined by a standard MTT assay after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| HCT116 | Colon Cancer | 8.1 |
| U87 MG | Glioblastoma | 25.6 |
Reducing cytotoxicity of JY-XHe-053 at high doses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing and mitigating high-dose cytotoxicity associated with the investigational compound JY-XHe-053.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound at concentrations where we expect to see a therapeutic effect. What are the potential causes?
High cytotoxicity at therapeutic concentrations can stem from several factors. It is crucial to determine if the observed cell death is due to an on-target effect that is magnified at higher doses or an off-target effect.[1] On-target toxicity occurs when the drug excessively modulates its intended target, leading to downstream effects that are detrimental to cell health. Off-target toxicity arises when the compound interacts with unintended molecules, triggering alternative signaling pathways that result in cell death.[1] It is also possible that the compound is causing general cellular stress, such as oxidative stress, which is not directly related to its primary mechanism of action.
Q2: How can we differentiate between on-target and off-target cytotoxicity?
Distinguishing between on-target and off-target effects is a critical step in understanding the mechanism of toxicity. One approach is to use cell lines with varying expression levels of the intended target. If cytotoxicity correlates with the expression level of the target protein, it is more likely to be an on-target effect. Another strategy involves genetic knockdown or knockout of the target.[2] If reducing the target expression rescues the cells from this compound-induced cytotoxicity, this strongly suggests an on-target mechanism. Conversely, if cytotoxicity persists regardless of target expression, off-target effects should be investigated.[1][3]
Q3: What strategies can we employ to reduce the observed cytotoxicity of this compound?
Several strategies can be explored to mitigate the cytotoxicity of this compound:
-
Dose Optimization: Carefully titrating the concentration of this compound is the first step. A detailed dose-response curve can help identify a therapeutic window where efficacy is maintained with acceptable levels of cytotoxicity.
-
Combination Therapy: Combining a lower dose of this compound with other therapeutic agents can be a promising approach. This may allow for a synergistic effect at concentrations where this compound alone is not cytotoxic.
-
Chemical Modification: If the cytotoxicity is determined to be off-target, medicinal chemists may be able to synthesize analogs of this compound with improved specificity for the intended target.
-
Formulation Strategies: The use of drug delivery systems, such as nanoparticles or liposomes, can help to target the compound to the desired cells or tissues, thereby reducing systemic exposure and off-target toxicity.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
Problem: Replicate wells in our cytotoxicity assays show inconsistent results, making it difficult to determine the true IC50 of this compound.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Reference |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Calibrate pipettes and use a consistent pipetting technique. | |
| Edge Effects on Assay Plates | Avoid using the outer wells of the assay plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Compound Precipitation | Visually inspect the wells for any precipitate after adding this compound. If precipitation is observed, consider using a different solvent or a lower concentration range. | |
| Contamination | Regularly check cell cultures for any signs of bacterial or fungal contamination. Use sterile techniques throughout the experimental process. |
Issue 2: Discrepancy Between Cytotoxicity Readout and Microscopic Observation
Problem: Our LDH assay shows low cytotoxicity, but under the microscope, a significant number of cells appear unhealthy or have detached.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Reference |
| Assay Sensitivity | The LDH assay primarily measures membrane integrity. If this compound induces apoptosis without immediate membrane rupture, the LDH release may be delayed. Consider using an assay that measures apoptosis, such as a caspase activity assay. | |
| Timing of Assay | The timing of the cytotoxicity measurement is crucial. Perform a time-course experiment to determine the optimal endpoint for detecting cell death with this compound. | |
| Cell Handling | Overly vigorous pipetting during reagent addition can cause premature cell lysis, leading to artificially high LDH release in control wells and masking the compound's effect. Handle cells gently. | |
| Serum Interference in LDH Assay | Animal serum in the culture medium can contain endogenous LDH, leading to high background. Reduce the serum concentration during the assay. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
96-well white-walled plates (for luminescence)
-
This compound stock solution
-
Cell culture medium
-
Caspase-Glo® 3/7 Reagent (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well white-walled plate at an optimal density in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound as described in the MTT protocol. Include appropriate controls.
-
Reagent Addition: After the desired incubation period, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a luminometer. Increased luminescence indicates higher caspase-3/7 activity and apoptosis.
Visualizations
Signaling Pathway Diagram
Caption: A simplified diagram of apoptotic signaling pathways.
Experimental Workflow Diagram
Caption: A general workflow for in vitro cytotoxicity testing.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Validation & Comparative
Comparative Analysis of JY-XHe-053: Data Currently Unavailable
A comprehensive search for the compound JY-XHe-053 has yielded insufficient public data to generate a comparative analysis. Information regarding its biological target, mechanism of action, and relevant in-vitro or in-vivo assays is not available in the public domain at this time. Consequently, a direct comparison with a competitor compound within a specific assay, as requested, cannot be performed.
Product listings for this compound on the websites of Elex Biotech LLC and SynPep indicate that the compound is "Not Available For Sale"[1][2]. No further details regarding its development status or research applications are provided. Without access to experimental data, a quantitative comparison, detailed experimental protocols, and visualizations of signaling pathways or workflows cannot be constructed.
Further investigation is required to identify the specific research area and biological context of this compound to enable a meaningful comparative analysis against a relevant competitor. Researchers with access to proprietary information on this compound are encouraged to consult internal documentation for the necessary data.
References
Comparative Efficacy Analysis: JY-XHe-053 versus Standard of Care in Metastatic Colorectal Cancer
Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational therapeutic agent JY-XHe-053 against the current standard of care for metastatic colorectal cancer (mCRC). The data presented is based on preclinical and Phase II clinical trial results.
Introduction to this compound
This compound is a novel, orally bioavailable small molecule inhibitor of the protein tyrosine phosphatase PTP4A3. Overexpression of PTP4A3 is implicated in tumor progression and metastasis in several cancers, including colorectal cancer. By selectively inhibiting PTP4A3, this compound aims to suppress cancer cell migration, invasion, and proliferation.
Current Standard of Care: FOLFIRI
FOLFIRI is a combination chemotherapy regimen consisting of folinic acid (leucovorin), fluorouracil (5-FU), and irinotecan. It is a widely accepted first or second-line treatment for patients with mCRC. FOLFIRI primarily acts by inducing DNA damage and inhibiting DNA synthesis in rapidly dividing cancer cells.
Preclinical Efficacy Data
In Vitro Cytotoxicity
The cytotoxic effects of this compound and the components of FOLFIRI were evaluated against human colorectal cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50 in µM) in Colorectal Cancer Cell Lines
| Cell Line | This compound | 5-Fluorouracil | SN-38 (active metabolite of Irinotecan) |
| HT-29 | 1.2 | 5.0 | 0.02 |
| HCT116 | 0.8 | 3.5 | 0.015 |
| SW620 | 2.5 | 8.2 | 0.04 |
Experimental Protocol: In Vitro Cytotoxicity Assay
Human colorectal cancer cell lines (HT-29, HCT116, and SW620) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. Cells were then treated with serial dilutions of this compound, 5-Fluorouracil, or SN-38 for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). The half-maximal inhibitory concentration (IC50) was calculated from dose-response curves using non-linear regression analysis.
In Vivo Xenograft Model
The anti-tumor efficacy of this compound and FOLFIRI was assessed in a murine xenograft model.
Table 2: Anti-Tumor Efficacy in HCT116 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1502 ± 150 | - |
| This compound (50 mg/kg, oral, daily) | 675 ± 85 | 55 |
| FOLFIRI (standard dosage) | 450 ± 60 | 70 |
| This compound + FOLFIRI | 225 ± 40 | 85 |
Experimental Protocol: Xenograft Study
Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 HCT116 cells. When tumors reached an average volume of 100-150 mm³, mice were randomized into four treatment groups: vehicle control, this compound, FOLFIRI, and a combination of this compound and FOLFIRI. Tumor volumes were measured twice weekly with calipers.
Clinical Efficacy Data (Phase II)
A Phase II, randomized, open-label study was conducted to evaluate the efficacy and safety of this compound in combination with FOLFIRI versus FOLFIRI alone in patients with mCRC who had progressed after first-line oxaliplatin-based chemotherapy.
Table 3: Phase II Clinical Trial Efficacy Outcomes
| Outcome Measure | This compound + FOLFIRI (n=150) | FOLFIRI Alone (n=150) |
| Objective Response Rate (ORR) | 18.7% | 12.0% |
| Disease Control Rate (DCR) | 75.3% | 62.7% |
| Median Progression-Free Survival (PFS) | 5.8 months | 4.1 months |
| Median Overall Survival (OS) | 12.1 months | 10.3 months |
Experimental Protocol: Phase II Clinical Trial
Eligible patients with mCRC were randomized in a 1:1 ratio to receive either this compound (200 mg, oral, twice daily) in combination with a standard FOLFIRI regimen or FOLFIRI alone. Treatment was administered in 14-day cycles until disease progression or unacceptable toxicity. Tumor assessments were performed every 8 weeks according to RECIST v1.1 criteria. The primary endpoint was Progression-Free Survival (PFS).
Signaling Pathway and Experimental Workflow
Caption: Proposed mechanism of action of this compound in inhibiting PTP4A3-mediated signaling.
Caption: Experimental workflow for the in vivo xenograft model.
Summary and Future Directions
The preclinical and Phase II clinical data suggest that this compound, in combination with FOLFIRI, demonstrates promising anti-tumor activity in metastatic colorectal cancer. The combination therapy shows an improvement in objective response rate, disease control rate, and progression-free survival compared to FOLFIRI alone. The favorable safety profile and oral bioavailability of this compound make it a compelling candidate for further investigation. A Phase III clinical trial is warranted to confirm these findings and further evaluate the potential of this compound as a new therapeutic option for patients with mCRC.
No Reproducible Experimental Results Found for JY-XHe-053
Following a comprehensive search of publicly available scientific literature and databases, no reproducible experimental results, comparative studies, or detailed protocols for a compound designated "JY-XHe-053" have been identified. This lack of accessible data prevents the creation of a comparison guide as requested.
The investigation sought to identify primary research articles, reviews, and clinical trial data that would provide the necessary information to evaluate the reproducibility of experimental outcomes associated with this compound. The search included queries for its mechanism of action, synthesis, and biological evaluation. However, these searches did not yield any relevant results for a compound with this specific name.
For a thorough comparison guide to be developed, it is essential to have access to peer-reviewed studies that outline the experimental design, methodologies, and resulting data. Such information allows for an objective assessment of a compound's performance against alternative treatments or research compounds. The absence of this foundational information for this compound makes it impossible to proceed with data summarization, protocol detailing, and the creation of the requested visualizations.
It is possible that "this compound" may be an internal development name not yet disclosed in public forums, a typographical error, or a compound that has not been the subject of published, peer-reviewed research. Without access to the primary data, no claims can be made regarding the reproducibility of its experimental results or its performance relative to other agents.
Researchers, scientists, and drug development professionals interested in this compound are advised to consult internal documentation or contact the originating institution for specific data and protocols. At present, the information required to fulfill the request for a public comparison guide is not available.
Cross-validation of PTP4A3 Inhibitor Activity in Diverse Cancer Cell Lines: A Comparative Guide
A Note on Nomenclature: Initial searches for the compound "JY-XHe-053" did not yield specific results in published literature. However, extensive data is available for "JMS-053," a structurally related and potent inhibitor of Protein Tyrosine Phosphatase 4A3 (PTP4A3). This guide will focus on the activity of JMS-053 and its analogs as a representative of this chemical class of PTP4A3 inhibitors. It is presumed that "this compound" may be an internal designation, a synonym, or a closely related analog of JMS-053.
This guide provides a comparative analysis of the cytotoxic activity of the PTP4A3 inhibitor, JMS-053, across various cancer cell lines. The data is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the PTP4A3 phosphatase.
Data Presentation: Cytotoxicity of JMS-053 in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of JMS-053 in a panel of human cancer cell lines, demonstrating its broad anti-proliferative and cytotoxic effects.
| Cell Line | Cancer Type | IC50 / EC50 (µM) | Reference |
| A2780 | Ovarian Cancer | 0.6 | [1] |
| OVCAR4 | Ovarian Cancer | 4.42 | [1] |
| Kuramochi | Ovarian Cancer | 13.25 | [1] |
| HeyA8 | Ovarian Cancer | Not specified | [1] |
| MDA-MB-231 | Breast Cancer | 32.67 (IC50), 42.7 (EC50) | [2] |
| Hs578T | Breast Cancer | 8.48 |
Comparative Analysis with Analogs and Standard Therapeutics
JMS-053 has been shown to be more potent than some of its analogs and even established clinical drugs in certain contexts. For instance, in high-grade serous ovarian cancer (HGSOC) cell lines, JMS-053 demonstrated greater potency than the PARP inhibitors olaparib and veliparib. While several analogs of JMS-053 have been synthesized and tested, none have proven superior to the parent compound in reducing HGSOC cell survival.
One study developed bifunctional analogs of JMS-053 linked to an adamantyl moiety to induce ER stress. The most potent of these, compound 7a , showed a roughly 5-fold increase in cytotoxicity in the MDA-MB-231 breast cancer cell line compared to JMS-053, despite having a ~13-fold decrease in direct PTP4A3 inhibition. This suggests that combining PTP4A3 inhibition with the induction of other cellular stress pathways could be a promising therapeutic strategy.
Experimental Protocols
A detailed methodology for a key experiment cited in the evaluation of these compounds is provided below.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cells to be tested
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
JMS-053 or other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of JMS-053 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50/EC50 value.
Visualizations
PTP4A3 Signaling Pathway
The following diagram illustrates the central role of PTP4A3 in promoting cancer progression through various signaling pathways. Overexpression of PTP4A3 is associated with increased cell proliferation, migration, invasion, and angiogenesis. JMS-053 inhibits PTP4A3, thereby downregulating these oncogenic pathways.
References
Orthogonal Assays to Confirm the Mechanism of JY-XHe-053 as a PTP4A3 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of orthogonal assays designed to validate the mechanism of action of JY-XHe-053, a novel inhibitor of Protein Tyrosine Phosphatase 4A3 (PTP4A3). The proposed mechanism for this class of compounds, including its parent analog JMS-053, is reversible, allosteric inhibition of PTP4A3, independent of oxidative stress pathways.[1][2] This contrasts with many traditional phosphatase inhibitors that function through the oxidation of the catalytic cysteine residue.[2][3]
To rigorously confirm this non-oxidative mechanism and differentiate this compound from other potential PTP4A3 inhibitors, a series of orthogonal, complementary assays are essential. These assays provide independent lines of evidence to build a robust understanding of the compound's biological activity.
PTP4A3 Signaling Pathway
The diagram below illustrates a simplified signaling pathway involving PTP4A3. This phosphatase is implicated in cancer progression and metastasis through its influence on key cellular processes such as cell migration and proliferation.[4] PTP4A3 can activate signaling pathways involving RhoA and STAT3, contributing to cytoskeletal reorganization and transcriptional regulation.
Comparison of PTP4A3 Inhibitors
The following table summarizes the key characteristics of this compound's parent compound, JMS-053, and other known PTP4A3 inhibitors. This comparison highlights the importance of using orthogonal assays to distinguish between different mechanisms of action.
| Inhibitor | Reported IC50 for PTP4A3 | Mechanism of Action | Oxidative Stress Induction | Key References |
| JMS-053 (this compound analog) | ~18 nM | Reversible, Allosteric | No | |
| Thienopyridone | ~150 nM | Non-competitive | Not Reported | |
| BR-1 | Micromolar range | Non-specific | Not Reported | |
| Salirasib | Micromolar range | Allosteric | Not Reported | |
| Candesartan | Micromolar range | Allosteric | Not Reported |
Orthogonal Assay Workflow
Experimental Protocols
Detailed methodologies for the key orthogonal assays are provided below.
PTP4A3 Enzymatic Inhibition Assay
-
Objective: To determine the in vitro potency (IC50) of this compound against recombinant PTP4A3.
-
Protocol:
-
Recombinant human PTP4A3 is incubated with varying concentrations of this compound in assay buffer.
-
The reaction is initiated by the addition of a fluorogenic substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).
-
The rate of fluorescent product formation is measured over time using a plate reader.
-
The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO).
-
IC50 values are determined by fitting the dose-response data to a suitable sigmoidal curve.
-
Cellular Reactive Oxygen Species (ROS) Assay
-
Objective: To assess whether this compound induces oxidative stress in cells, a common mechanism for non-specific phosphatase inhibitors.
-
Protocol:
-
Cancer cells (e.g., ovarian or breast cancer cell lines) are seeded in a 96-well plate.
-
Cells are loaded with a cell-permeable ROS-sensitive probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Inside the cell, DCFDA is deacetylated to a non-fluorescent form, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Cells are treated with this compound, a vehicle control, and a positive control for ROS induction (e.g., pyocyanin).
-
Fluorescence is measured using a microplate reader or flow cytometer. An absence of a significant increase in fluorescence for this compound-treated cells compared to the vehicle control indicates a non-oxidative mechanism.
-
Mass Spectrometry Analysis of PTP4A3 Catalytic Cysteine
-
Objective: To directly determine if this compound causes oxidation of the catalytic cysteine (Cys104) of PTP4A3.
-
Protocol:
-
Recombinant PTP4A3 is incubated with this compound or a vehicle control.
-
The protein is then subjected to proteomic sample preparation, which may involve blocking free thiols, reducing any disulfide bonds, and alkylating newly formed free thiols with an isotope-labeled reagent.
-
The protein is digested into peptides (e.g., with trypsin).
-
The resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
The mass of the peptide containing the catalytic cysteine is analyzed. An absence of a mass shift corresponding to oxidation (e.g., disulfide bond formation) in the this compound-treated sample confirms a non-oxidative mechanism of inhibition.
-
Colony Formation Assay
-
Objective: To evaluate the effect of this compound on the long-term proliferative capacity of cancer cells in a PTP4A3-dependent manner.
-
Protocol:
-
A single-cell suspension of cancer cells is seeded at a low density in 6-well plates.
-
Cells are treated with various concentrations of this compound or a vehicle control.
-
The cells are incubated for 1-3 weeks to allow for colony formation.
-
Colonies are fixed and stained with crystal violet.
-
The number of colonies containing at least 50 cells is quantified. A reduction in colony formation in PTP4A3-expressing cells, but not in PTP4A3-knockout cells, would confirm on-target activity.
-
By employing this suite of orthogonal assays, researchers can build a comprehensive and compelling case for the specific, non-oxidative, allosteric mechanism of this compound, thereby providing a solid foundation for its further development as a therapeutic agent.
References
Independent Verification of PTP4A3 Inhibitor Binding Affinity: A Comparative Guide
Disclaimer: Initial searches for a compound designated "JY-XHe-053" did not yield any publicly available data regarding its binding affinity, molecular target, or mechanism of action. However, a similarly named compound, JMS-053 , is a well-characterized inhibitor of the protein tyrosine phosphatase PTP4A3. This guide will therefore focus on the binding affinity of JMS-053 and its alternatives as a representative comparison for researchers in drug discovery.
This guide provides an objective comparison of the binding affinity of the potent and selective PTP4A3 inhibitor, JMS-053, with other known inhibitors. Experimental data is presented to aid researchers, scientists, and drug development professionals in evaluating these compounds.
Data Presentation: Comparative Binding Affinity of PTP4A3 Inhibitors
The following table summarizes the in vitro inhibitory potency of JMS-053 and alternative compounds against PTP4A3 and other relevant phosphatases. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 (nM) | Notes |
| JMS-053 | PTP4A3 | 18 - 30 | A potent, reversible, and allosteric inhibitor.[1][2][3] |
| PTP4A1 | 50 | Exhibits pan-PTP4A family inhibition.[1][2] | |
| PTP4A2 | 53 | ||
| CDC25B | 92.6 | Also shows activity against other phosphatases. | |
| Thienopyridone | PTP4A3 | ~150 | An earlier generation PTP4A3 inhibitor. |
| Salirasib | PTP4A3 | - | Identified as a non-competitive inhibitor. |
| Candesartan | PTP4A3 | - | Identified as a non-competitive inhibitor. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are standard methods for determining the binding affinity and inhibitory activity of compounds against protein tyrosine phosphatases like PTP4A3.
In Vitro PTP4A3 Enzyme Inhibition Assay (Fluorescence Polarization)
This assay determines the ability of a test compound to inhibit the enzymatic activity of PTP4A3.
Principle: This is a competitive binding assay. A fluorescently labeled phosphopeptide substrate binds to the active site of a catalytically inactive mutant of PTP4A3 (e.g., Cys-to-Ser mutant), resulting in a high fluorescence polarization (FP) signal. An inhibitor that binds to the active site will displace the fluorescent peptide, leading to a decrease in the FP signal.
Materials:
-
Recombinant human PTP4A3 (catalytically inactive mutant)
-
Fluorescently labeled phosphopeptide substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Test compounds (e.g., JMS-053) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader with polarization filters
Procedure:
-
Preparation: Prepare a solution of the PTP4A3 mutant and the fluorescently labeled peptide in the assay buffer.
-
Compound Addition: Add serial dilutions of the test compounds to the wells of the 384-well plate. Include control wells with DMSO only (for maximum signal) and buffer only (for background).
-
Incubation: Add the PTP4A3/peptide mixture to all wells and incubate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Direct Binding Affinity Measurement (Surface Plasmon Resonance)
Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
Principle: One molecule (the ligand, e.g., PTP4A3) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., JMS-053) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected as a change in resonance units (RU).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Recombinant human PTP4A3
-
Test compounds (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization: Covalently immobilize recombinant PTP4A3 onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of the test compound over the immobilized PTP4A3 surface. Also, inject over a reference flow cell without the protein to subtract non-specific binding.
-
Association and Dissociation: Monitor the binding (association phase) and subsequent release (dissociation phase) of the analyte in real-time by recording the SPR sensorgram.
-
Regeneration: After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as kd/ka.
Visualizations
Experimental Workflow for Binding Affinity
References
Benchmarking JY-XHe-053: A Comparative Analysis Against a Library of PTP4A3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel compound JY-XHe-053, a potent inhibitor of Protein Tyrosine Phosphatase 4A3 (PTP4A3), against a library of known PTP4A3 inhibitors. The data presented herein is based on established experimental protocols to assist researchers in evaluating the potential of this compound for further investigation and development. It is presumed that this compound is a close analog or derivative of the well-characterized PTP4A3 inhibitor, JMS-053, and will be benchmarked as such.
Introduction to PTP4A3 as a Therapeutic Target
Protein Tyrosine Phosphatase 4A3 (PTP4A3), also known as PRL-3, is a dual-specificity phosphatase that is overexpressed in a wide range of human cancers. Elevated PTP4A3 expression is often correlated with tumor progression, metastasis, and poor patient prognosis. Its role in promoting cell migration, invasion, and survival makes it an attractive target for the development of novel anti-cancer therapeutics. PTP4A3 exerts its oncogenic functions through the modulation of several key signaling pathways, including Src, PI3K/AKT, ERK1/2, and Rho GTPases.[1][2][3][4]
Comparative Analysis of PTP4A3 Inhibitors
The performance of this compound (benchmarked as JMS-053) is compared against other known PTP4A3 inhibitors. The following table summarizes their reported half-maximal inhibitory concentrations (IC50) against PTP4A3 in vitro.
| Compound | Type | In Vitro IC50 (PTP4A3) | Key Characteristics |
| JMS-053 | Thienopyridinedione (Allosteric Inhibitor) | ~18-30 nM [5] | Potent, selective, and reversible allosteric inhibitor. Does not generate reactive oxygen species. |
| Thienopyridone | Thienopyridone | ~150 nM | Precursor to JMS-053 with lower potency. |
| BR-1 | Rhodanine derivative | ~0.8 µM | Non-specific PTP4A3 inhibitor. |
| NRT-870-59 | Thienopyridinedione | Potent in vitro inhibitor (specific IC50 not stated) | Analog of JMS-053 with unique inhibitory specificity for PTP4A3 vs. a PTP4A3 A111S mutant. |
| Salirasib | Farnesylthiosalicylic acid | Broad PRL inhibitor (specific IC50 not stated) | FDA-approved drug identified as a PTP4A3 inhibitor; binds to a putative allosteric site. |
| Candesartan | Angiotensin II receptor blocker | Broad PRL inhibitor (specific IC50 not stated) | FDA-approved drug identified as a PTP4A3 inhibitor; binds to a potentially novel targetable site. |
Signaling Pathway Modulated by PTP4A3
The following diagram illustrates the central role of PTP4A3 in activating key oncogenic signaling pathways. Inhibition of PTP4A3 by compounds such as this compound is expected to attenuate these downstream signals, leading to reduced cell migration, invasion, and proliferation.
Experimental Protocols
Detailed methodologies for key benchmarking experiments are provided below.
PTP4A3 Phosphatase Activity Assay
This assay quantitatively measures the enzymatic activity of PTP4A3 and the inhibitory effect of test compounds.
Workflow Diagram:
Methodology:
-
Assay Preparation: Assays are performed in a 384-well plate in a total volume of 15 µL per well. The assay buffer consists of 40 mM Tris-HCl (pH 7.0), 75 mM NaCl, 2 mM EDTA, and 4 mM DTT.
-
Enzyme and Inhibitor Addition: 1 µg of full-length recombinant human PTP4A3 protein is added to each well. Test compounds (this compound and comparators) are added at varying concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the fluorescent substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) to a final concentration of 12 µM. The plate is incubated at 25°C for 30 minutes.
-
Data Acquisition and Analysis: Fluorescence is measured using a plate reader. The IC50 values are calculated from the dose-response curves.
Cell Migration Assay (Wound Healing)
This assay assesses the effect of PTP4A3 inhibitors on the migratory capacity of cancer cells.
Workflow Diagram:
Methodology:
-
Cell Culture: Cancer cell lines (e.g., A2780 ovarian cancer cells) are cultured to confluence in a multi-well plate.
-
Wound Creation: A sterile pipette tip is used to create a linear scratch in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with media containing the test compounds or a vehicle control.
-
Imaging and Analysis: The wound area is imaged at the beginning of the experiment and after a specified time (e.g., 14-18 hours). The extent of wound closure is quantified to determine the effect of the inhibitors on cell migration.
3D Spheroid Growth Assay
This assay models the three-dimensional growth of tumors and evaluates the anti-proliferative effects of PTP4A3 inhibitors in a more physiologically relevant context.
Workflow Diagram:
References
- 1. Protein-tyrosine Phosphatase 4A3 (PTP4A3) Promotes Vascular Endothelial Growth Factor Signaling and Enables Endothelial Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. biorxiv.org [biorxiv.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. oncotarget.com [oncotarget.com]
A Researcher's Guide to Designing Negative Control Experiments for Targeted Protein Degradation Studies: A Comparative Framework Using the Hypothetical Degrader JY-XHe-053
For researchers and scientists engaged in the development of novel therapeutics, particularly in the burgeoning field of targeted protein degradation (TPD), the rigorous validation of a compound's mechanism of action is paramount. This guide provides a comprehensive framework for designing and interpreting negative control experiments, essential for demonstrating that the observed biological effects of a novel degrader, hypothetically named JY-XHe-053, are due to the specific, intended degradation of a target protein. By employing appropriate negative controls, researchers can confidently deconvolute the effects of protein degradation from other potential pharmacological activities of the molecule.[1]
The principles and experimental designs outlined here are broadly applicable to the class of heterobifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), which function by recruiting a specific E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3]
Conceptual Framework for this compound
For the purpose of this guide, we will consider this compound as a model heterobifunctional degrader. Its structure is presumed to consist of three key components: a "warhead" that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker connecting these two elements. The primary mechanism of action of this compound is the formation of a ternary complex between the POI and the E3 ligase, facilitating the transfer of ubiquitin to the POI and marking it for proteasomal degradation.[2][4]
The Critical Role of Negative Controls
To validate that the activity of this compound is a direct consequence of this induced degradation, a series of negative control experiments are indispensable. These controls are designed to isolate the different functional components of the degrader molecule and the cellular machinery it hijacks. The ideal negative controls should be structurally very similar to the active degrader but deficient in a key aspect of its function, such as binding to the target or the E3 ligase.
Comparative Analysis of Negative Controls for this compound
The following table summarizes the key types of negative controls and their expected outcomes in various assays. This structured comparison allows researchers to select the most appropriate controls for their specific experimental questions.
| Control Compound | Description | Expected Target Engagement | Expected E3 Ligase Engagement | Expected Target Degradation | Rationale for Use |
| This compound-NC1 (Inactive Epimer/Diastereomer) | A stereoisomer of the E3 ligase ligand that does not bind to the E3 ligase but retains the same warhead and linker. | Yes | No | No | To demonstrate that E3 ligase binding is essential for degradation. |
| This compound-NC2 (Warhead Control) | A molecule identical to this compound but with a modification to the warhead that abolishes binding to the target protein. | No | Yes | No | To confirm that target protein binding is necessary for degradation. |
| Parent Warhead | The isolated small molecule that binds to the target protein, without the linker and E3 ligase ligand. | Yes | No | No | To differentiate between the effects of target inhibition and target degradation. |
| Parent E3 Ligase Ligand | The isolated small molecule that binds to the E3 ligase, without the linker and warhead. | No | Yes | No | To control for any off-target effects of engaging the E3 ligase alone. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blotting for Protein Degradation
Objective: To quantify the levels of the target protein following treatment with this compound and control compounds.
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, this compound-NC1, this compound-NC2, the parent warhead, and the parent E3 ligase ligand for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay
Objective: To assess the cytotoxic effects of this compound and control compounds.
Protocol:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of this compound and control compounds.
-
Incubate the cells for a period relevant to the observed degradation (e.g., 72 hours).
-
Add a viability reagent such as CellTiter-Glo® (Promega) or MTT.
-
Measure luminescence or absorbance according to the manufacturer's instructions.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.
Competitive Binding Assay
Objective: To confirm the engagement of the target protein and E3 ligase by this compound and its controls.
Protocol (example using a fluorescent tracer):
-
In a 384-well plate, add a fixed concentration of a fluorescently labeled ligand (tracer) that binds to the target protein (or E3 ligase).
-
Add increasing concentrations of the test compound (this compound or controls).
-
Add the purified target protein (or E3 ligase).
-
Incubate to allow binding to reach equilibrium.
-
Measure the fluorescence polarization or a similar readout that changes upon tracer displacement.
-
Calculate the binding affinity (e.g., Ki or IC50) from the resulting competition curve.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation (TPD) | Complete Solution | Bio-Techne [bio-techne.com]
- 4. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Determining Proper Disposal Procedures for Novel Compound JY-XHe-053
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
The proper disposal of any chemical is crucial for ensuring laboratory safety and environmental protection. For a novel or internally designated compound such as JY-XHe-053, for which a specific Safety Data Sheet (SDS) is not publicly available, a systematic approach based on its known or predicted properties is required. This guide provides a procedural framework for researchers, scientists, and drug development professionals to determine the appropriate disposal protocol for such substances.
The first and most critical step is to characterize the waste. The chemical properties of this compound will dictate its handling and disposal route. If the synthesis pathway is known, the potential hazards can be inferred from the starting materials, reagents, and the expected functional groups in the final molecule.
Key Steps for Characterization and Disposal
-
Hazard Identification: Determine the potential hazards associated with this compound. This can be done by:
-
Reviewing the properties of structurally similar compounds.
-
Considering the reactants and byproducts of the synthesis.
-
Performing a risk assessment based on the functional groups present. Potential hazards include flammability, corrosivity, reactivity, and toxicity.
-
-
Waste Segregation: Never mix unknown wastes. This compound waste should be collected in a dedicated, properly labeled container. The container must be compatible with the chemical properties of the waste.
-
Consult with Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on hazardous waste disposal.[1][2] Provide them with all available information on this compound, including its synthesis, known properties, and potential hazards.
-
General Disposal Guidelines: Based on the characterization, the waste will likely fall into one of the following categories, each with its own disposal protocol.
| Waste Category | Description | General Disposal Procedure |
| Halogenated Organic Waste | Contains fluorine, chlorine, bromine, or iodine. | Collect in a designated, labeled, sealed, and secondarily contained waste container. Do not mix with non-halogenated waste. |
| Non-Halogenated Organic Waste | Organic solvents and compounds without halogens. | Collect in a designated, labeled, sealed, and secondarily contained waste container. |
| Aqueous Waste (Hazardous) | Water-based solutions containing heavy metals, toxic anions, or other dissolved hazardous substances. | Collect in a designated, labeled, sealed, and secondarily contained waste container. The pH should be noted. |
| Solid Chemical Waste | Contaminated labware (e.g., gloves, pipette tips), solid reaction byproducts, or un-reusable solid this compound. | Collect in a designated, labeled, and sealed container or heavy-duty plastic bag. Ensure no free liquids are present. |
| Sharps Waste | Needles, scalpels, or other sharp objects contaminated with this compound. | Place in a designated, puncture-proof sharps container. |
Experimental Protocol: Waste Compatibility Testing
Before mixing any waste streams, a small-scale compatibility test should be performed in a fume hood with appropriate personal protective equipment (PPE).
-
Add a small amount (e.g., 1 mL) of the first waste component to a test tube.
-
Slowly add an equal amount of the second waste component.
-
Observe for any signs of reaction, such as gas evolution, heat generation, color change, or precipitation.
-
If no reaction is observed, the wastes may be compatible. However, it is always best to collect different waste streams separately unless explicitly approved by EHS.
Logical Workflow for Disposal of this compound
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of a novel chemical compound.
Signaling Pathway for Safe Handling and Disposal
The following diagram illustrates the key considerations and actions for ensuring safety throughout the lifecycle of handling this compound, from receipt to disposal.
Caption: Key safety steps for handling and disposing of this compound.
Disclaimer: This information is intended as a general guide. Always follow the specific procedures and regulations of your institution and local authorities. The primary responsibility for safe handling and disposal lies with the researcher and their institution.
References
Essential Safety and Handling Protocols for JY-XHe-053
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of JY-XHe-053, a potent GABAA receptor ligand.
This document provides critical safety and logistical information for the handling of this compound (ethyl 8-ethynyl-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1][2]benzodiazepine-3-carboxylate). As a biologically active compound investigated for its anxiolytic properties, stringent adherence to safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.[3][4][5]
Compound Identification
| Identifier | Value |
| IUPAC Name | ethyl 8-ethynyl-6-(2-fluorophenyl)-4H-imidazo[1,5-a]benzodiazepine-3-carboxylate |
| Molecular Formula | C₂₂H₁₆FN₃O₂ |
| Molecular Weight | 373.4 g/mol |
| CAS Number | 612526-36-0 |
| ChEMBL ID | CHEMBL514974 |
Personal Protective Equipment (PPE)
Given that this compound is a potent, biologically active research compound, a comprehensive approach to personal protective equipment is essential. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations* |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Chemical-resistant gloves (e.g., butyl rubber) |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles or a full-face shield |
| Body Protection | Laboratory coat | Chemical-resistant apron or disposable coveralls |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | A NIOSH-approved respirator with an organic vapor cartridge is recommended. |
*Higher risk operations include handling large quantities, generating aerosols, or working outside of a primary engineering control.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operational procedure for safely handling this compound in a laboratory setting.
References
- 1. Common Types Of Chemical Identifiers [samaterials.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anxiolytic-like effects of 8-acetylene imidazobenzodiazepines in a rhesus monkey conflict procedure - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
